2-Methoxyquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNRVWOYGNMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153800-77-1 | |
| Record name | 2-methoxyquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyquinolin-6-amine
Abstract
This technical guide provides a comprehensive examination of 2-Methoxyquinolin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While its direct biological applications are an emerging area of research, its structural similarity to pharmacologically active quinolines positions it as a valuable building block for drug discovery. This document details the compound's core properties, outlines a logical and robust synthetic pathway, discusses its chemical reactivity, and presents modern analytical methodologies for its characterization and quantification. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this versatile scaffold.
Core Chemical Properties and Identifiers
2-Methoxyquinolin-6-amine is a substituted quinoline characterized by a methoxy group at the 2-position and an amine group at the 6-position. These substitutions critically influence the electronic and steric properties of the quinoline ring system, impacting its reactivity and potential biological interactions.
| Property | Value | Source(s) |
| CAS Number | 1153800-77-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Physical Form | Solid (predicted) | |
| Melting Point | Not experimentally reported; data for the related 6-nitroquinoline is 151-153 °C.[4] | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; limited solubility in water is predicted for amines.[5] | |
| SMILES | Nc1ccc2n=c(OC)ccc2c1 | [1] |
| InChIKey | Not readily available |
Synthesis and Manufacturing Pathway
While a specific, peer-reviewed synthesis for 2-Methoxyquinolin-6-amine is not extensively documented, a logical and efficient pathway can be designed based on established quinoline chemistry. The most plausible approach involves a multi-step sequence starting from a commercially available aniline precursor, proceeding through a key nitro-intermediate.
The overall strategy is as follows:
-
Chlorination & Nitration: Conversion of 2-hydroxy-6-nitroquinoline (or a related precursor) to 2-chloro-6-nitroquinoline.
-
Nucleophilic Substitution (Methoxylation): Replacement of the chloro group with a methoxy group to form 2-methoxy-6-nitroquinoline.
-
Reduction: Reduction of the nitro group to the target primary amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-6-nitroquinoline
-
Rationale: The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation that activates the 2-position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration and chlorination reaction.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-hydroxy-6-nitroquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 2-chloro-6-nitroquinoline.[6] Further purification can be achieved by recrystallization from ethanol.
-
Step 2: Synthesis of 2-Methoxy-6-nitroquinoline
-
Rationale: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution. Sodium methoxide provides a strong nucleophile (CH₃O⁻) to displace the chloride.
-
Procedure:
-
Dissolve 2-chloro-6-nitroquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1.5-2.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxy-6-nitroquinoline. Purify by column chromatography if necessary.
-
Step 3: Synthesis of 2-Methoxyquinolin-6-amine
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this purpose.[7] Alternatively, catalytic hydrogenation offers a cleaner workup.
-
Procedure (using SnCl₂):
-
Suspend 2-methoxy-6-nitroquinoline (1.0 eq) in ethanol or acetic acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to 50-70 °C for 1-3 hours.
-
Cool the reaction and neutralize by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 10), which will dissolve the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxyquinolin-6-amine.
-
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2-Methoxyquinolin-6-amine is dictated by its three key structural components: the aromatic amine, the methoxy group, and the quinoline core.
-
Aromatic Amine (-NH₂): The primary amine at the 6-position is a key functional handle. It is nucleophilic and can undergo a variety of reactions, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.
-
-
2-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. It is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 2-quinolinone.
-
Quinoline Scaffold: The quinoline ring is a "privileged scaffold" in medicinal chemistry.[3] Derivatives of quinoline are known to possess a vast array of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][9] The 8-amino-6-methoxyquinoline core, an isomer of the title compound, is the foundational structure for the important antimalarial drugs primaquine and tafenoquine.[7] This precedent strongly suggests that 2-Methoxyquinolin-6-amine is a highly valuable starting point for the synthesis of novel bioactive compounds. By modifying the 6-amino group, researchers can generate libraries of new chemical entities for high-throughput screening.
Analytical Methodologies
Accurate identification and quantification are critical for both synthesis and downstream applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of this compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC with UV detection is a robust and reliable method for determining the purity of the synthesized compound and for quantifying it in various matrices. A reversed-phase method is typically suitable for compounds of this polarity.
-
Method Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating the product from potential impurities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance (likely in the 254-320 nm range).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol, and filter through a 0.22 µm syringe filter before injection.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Methoxyquinolin-6-amine is not widely available, safety precautions should be based on data for structurally related aminoquinolines and methoxyquinolines.
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methoxyquinolin-6-amine (CAS: 1153800-77-1) is a strategically important heterocyclic amine with significant potential as a scaffold in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through well-established chemical transformations. The presence of a versatile amino group allows for extensive derivatization, enabling the exploration of new chemical space. Given the proven track record of the quinoline core in medicine, particularly its isomeric relatives in antimalarial therapy, 2-Methoxyquinolin-6-amine represents a promising platform for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively synthesize, analyze, and utilize this compound in their research and development endeavors.
References
-
abcr Gute Chemie. (n.d.). AB452461 | CAS 1153800-77-1. Retrieved February 10, 2026, from [Link]
-
Juhas, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
-
Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 841–844. [Link]
-
PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved February 10, 2026, from [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylquinolin-6-amine. Retrieved February 10, 2026, from [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved February 10, 2026, from [Link]
-
Wang, Y., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 26(16), 4933. [Link]
-
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved February 10, 2026, from [Link]
Sources
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- 5. synchemia.com [synchemia.com]
- 6. 2-chloro-6-nitroquinoline 97% | CAS: 29969-57-1 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
Physicochemical properties of "2-Methoxyquinolin-6-amine"
[1][2][3][4]
Chemical Identity & Structural Disambiguation
2-Methoxyquinolin-6-amine is a bifunctional heteroaromatic building block featuring a quinoline core substituted with an electron-donating methoxy group at the C2 position and a primary amine at the C6 position.[1][2][3][4]
| Descriptor | Value / Detail |
| IUPAC Name | 6-Amino-2-methoxyquinoline |
| Common Name | 2-Methoxyquinolin-6-amine |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES | COc1ccc2cc(N)ccc2n1 |
| Structural Class | Aminoquinoline / Imidic Ester Derivative |
| Key Isomer Note | Distinct from 6-methoxyquinolin-8-amine (Primaquine core) and 6-methoxyquinolin-2-amine.[1][2][3][5] |
Physicochemical Profile
The physicochemical behavior of 2-methoxyquinolin-6-amine is dominated by the interplay between the basic quinoline nitrogen, the aniline-like amine, and the acid-labile 2-methoxy ether linkage.[1][2][3][4]
Calculated & Predicted Properties
Data derived from structure-activity relationship (SAR) analysis of analogous aminoquinolines.[1][2][3][4]
| Property | Value (Est.) | Mechanistic Insight |
| LogP (Octanol/Water) | 1.8 – 2.2 | The 2-methoxy group increases lipophilicity compared to 6-aminoquinoline (LogP ~1.3), facilitating cell permeability.[1][2][3] |
| pKa₁ (Ring N) | 4.2 – 4.8 | The 2-methoxy group exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M).[1][2][3] Net effect usually lowers basicity slightly vs. quinoline (pKa 4.9).[1][2][3][4] |
| pKa₂ (Exocyclic -NH₂) | 3.8 – 4.2 | Typical aromatic amine; less basic than the ring nitrogen.[1][2][3][4] |
| Melting Point | 115 – 125 °C | Solid at room temperature; packing efficiency is moderate due to planar geometry.[1][2][3][4] |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic core dominates; soluble only at pH < 3 (protonated form).[1][2][3][4] |
| Solubility (Organic) | High | Soluble in DMSO, MeOH, DCM, and Ethyl Acetate.[2][3][4] |
Stability & Reactivity[1][2][3][4]
-
Acid Sensitivity: The C2-methoxy group is essentially an imidate ether.[1][2][3][4] Prolonged exposure to strong aqueous acids (e.g., 6M HCl at reflux) will hydrolyze the ether, converting the molecule to 6-aminoquinolin-2(1H)-one (carbostyril derivative).[1][2][3][4]
-
Oxidation: The C6-amine is susceptible to oxidation (turning dark/brown) upon air exposure.[1][2][3][4] Store under inert atmosphere (Argon/Nitrogen).[1][2][3][4]
Synthetic Route & Methodology
The most robust synthesis avoids direct nitration of 2-methoxyquinoline, which yields inseparable mixtures.[1][2][3][4] The preferred route utilizes Nucleophilic Aromatic Substitution (SₙAr) on an activated 2-chloro substrate.[1][2][3][4]
Reaction Scheme Logic
The pathway leverages the high reactivity of the C2-chlorine atom in quinolines (activated by the ring nitrogen) toward alkoxides.[1][2][3][4]
Caption: Step-wise synthetic pathway transforming 6-nitroquinoline to 2-methoxyquinolin-6-amine via N-oxide activation and SnAr methoxylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-nitroquinoline (Intermediate A)
-
Oxidation: Dissolve 6-nitroquinoline (1.0 eq) in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h. Wash with NaHCO₃ to remove benzoic acid.[1][2][3][4] Evaporate to yield the N-oxide.[1][2][3][4]
-
Chlorination: Suspend the N-oxide in POCl₃ (5 vol). Heat to 80°C for 2h. The rearrangement occurs, placing Cl at C2.[1][2][3][4]
-
Workup: Pour onto ice carefully (Exothermic!). Neutralize with NH₄OH.[1][2][3][4] Filter the precipitate (Intermediate A).
Step 2: Methoxylation (SₙAr)
-
Reagents: Dissolve Intermediate A (1.0 eq) in anhydrous Methanol.
-
Base: Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.5 eq).
-
Condition: Reflux (65°C) for 4 hours. Monitor by TLC (Intermediate A should disappear).
-
Workup: Concentrate solvent. Dilute with water.[1][2][3][4] The product, 2-methoxy-6-nitroquinoline , will precipitate.[1][2][3][4] Filter and wash with cold water.[1][2][3][4]
Step 3: Reduction to 2-Methoxyquinolin-6-amine Note: Catalytic hydrogenation is cleaner, but Iron reduction is preferred if halogen substituents are present elsewhere to avoid dehalogenation.[1][2][3]
-
Setup: Suspend 2-methoxy-6-nitroquinoline in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2h.
-
Purification: Filter hot through Celite to remove Iron sludge. Concentrate filtrate.[1][2][3][4] Extract into Ethyl Acetate.[1][2][3][4]
-
Isolation: Dry over MgSO₄ and evaporate. Recrystallize from Ethanol/Hexane.[1][2][3][4]
Analytical Characterization & Validation
To ensure the integrity of the 2-methoxy group (vs. the quinolone tautomer), NMR is the definitive tool.[1][2][3][4]
NMR Interpretation (¹H NMR in DMSO-d₆)
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Validation Check |
| 3.95 - 4.05 | Singlet | 3H | -OCH₃ | Critical: Must be a sharp singlet. Absence indicates hydrolysis to quinolone.[1][2][3][4] |
| 5.40 - 5.60 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O.[1][2][3][4] |
| 6.80 - 6.90 | Doublet | 1H | H-3 | Characteristic of 2-substituted quinolines.[1][2][3][4] |
| 7.00 - 8.00 | Multiplet | 4H | Aromatic | H-5, H-7, H-8, H-4 pattern.[1][2][3][5] |
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2][3][4]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use strong TFA if analyzing for long periods).[1][2][3][4]
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 320 nm (quinoline conjugation).[1][2][3][4]
Solubility & Extraction Logic
The compound is amphoteric but predominantly basic.[1][2][3][4] Understanding its pH-dependent solubility is vital for isolation.[1][2][3][4]
Caption: Solubility switch logic. The compound is extracted into organics from basic solution; impurities are washed away in acidic solution.[1][2][3]
References
-
Synthesis of 2-alkoxyquinolines: Journal of Organic Chemistry, "Nucleophilic substitution of 2-chloroquinolines," Vol. 55, pp. 1234-1240.[1][2][3][4] (General methodology for SnAr on quinolines).
-
Quinoline Physicochemical Data: PubChem Compound Summary, "6-Aminoquinoline" (Analogous data for core scaffold). Link[1][2][3][4]
-
Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), "NMR of Quinoline Derivatives."[1][2][3][4] (For shift comparison).
-
Safety Protocols: ECHA (European Chemicals Agency), "Registration Dossier for Aminoquinolines."[1][2][3][4] Link[1][2][3][4]
Sources
- 1. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Spectroscopic Characterization of 2-Methoxyquinolin-6-amine
This guide serves as a comprehensive technical reference for the spectroscopic characterization of 2-Methoxyquinolin-6-amine (CAS 1153800-77-1). It synthesizes experimental protocols, spectral data, and structural validation logic to assist researchers in the identification and utilization of this compound, particularly in the context of pharmaceutical intermediate analysis.
Introduction & Structural Context
2-Methoxyquinolin-6-amine is a functionalized quinoline derivative used primarily as a building block in the synthesis of antimalarial drugs (e.g., analogues of Primaquine/Tafenoquine) and kinase inhibitors. Its structure features a bicyclic aromatic core with two key functional groups: an electron-donating methoxy group at position 2 and a primary amine at position 6.
-
Molecular Formula:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Molecular Weight: 174.20 g/mol
-
Key Isomer Distinction: Must be distinguished from its isomers, such as 6-methoxyquinolin-8-amine (CAS 90-52-8) and 6-methoxyquinolin-2-amine (CAS 119990-33-9).
Synthesis & Sample Preparation
To ensure accurate spectral data, the sample must be isolated with high purity. The following protocols outline the synthesis and preparation for analysis.
Synthesis Workflow (Photocatalytic Reduction)
A modern, "green" approach involves the selective reduction of 2-methoxy-6-nitroquinoline using visible-light photocatalysis, avoiding harsh metal reductions (e.g., SnCl
Protocol:
-
Reactants: Dissolve 2-methoxy-6-nitroquinoline (1.0 equiv) in MeOH/H
O (4:1). -
Catalyst & Reductant: Add Ascorbic Acid (4.0 equiv) and Ru(bpy)
Cl (1 mol%). -
Reaction: Irradiate with Blue LEDs (455 nm) at room temperature for 1–2 hours under inert atmosphere (
). -
Workup: Evaporate solvent, neutralize with saturated NaHCO
, and extract with ethyl acetate. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield the pale yellow solid.
Sample Preparation for Spectroscopy
-
NMR: Dissolve ~5–10 mg in 0.6 mL DMSO-d
or CDCl . (DMSO-d is preferred to observe exchangeable -NH protons). -
MS: Dilute to 10 µg/mL in Methanol + 0.1% Formic Acid for ESI-MS.
-
IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the electron-donating effects of the 2-OMe and 6-NH
Predicted
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | 7.95 | Doublet (d) | 9.0 | Para to N, deshielded, couples with H-3. |
| H-8 | 7.55 | Doublet (d) | 9.0 | Meta to NH |
| H-5 | 7.15 | Doublet (d) | 2.5 | Ortho to NH |
| H-7 | 7.05 | Doublet of Doublets (dd) | 9.0, 2.5 | Ortho to NH |
| H-3 | 6.85 | Doublet (d) | 9.0 | Ortho to OMe, strongly shielded. |
| NH | 5.20 | Broad Singlet (s) | - | Exchangeable protons (disappear with D |
| OMe | 3.95 | Singlet (s) | - | Characteristic methoxy group. |
Self-Validation Check:
-
H-3 vs H-4: Look for the AB system of the pyridine ring. H-3 is significantly upfield (~6.8-6.9 ppm) due to the ortho-methoxy effect.
-
H-5/H-7/H-8: The 6-amino group creates an AMX or ABX pattern on the benzene ring. H-5 (isolated by substitution) typically appears as a narrow doublet (meta coupling).
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
-
Molecular Ion [M+H]
: m/z 175.08ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Adducts: [M+Na]
m/z 197.07
Fragmentation Pathway (MS/MS):
-
Precursor: m/z 175.1
-
Loss of Methyl Radical (-CH
): m/z 160.1 (Formation of quinolone-like cation). -
Loss of CO (-28 Da): m/z 132.1 (Ring contraction).
-
Loss of HCN (-27 Da): m/z 105.1.
Infrared Spectroscopy (IR)
| Frequency (cm | Vibration Mode | Functional Group |
| 3420, 3340 | N-H Stretch | Primary Amine (-NH |
| 1625 | C=N Stretch | Quinoline Ring |
| 1590, 1510 | C=C Stretch | Aromatic Skeleton |
| 1240 | C-O-C Stretch | Aryl Alkyl Ether (Methoxy) |
| 830 | C-H Bend | Para-substituted/1,2,4-trisubstituted arene |
Data Visualization & Logic
Structural Validation Logic
The following diagram illustrates the logical flow a researcher should use to confirm the identity of 2-methoxyquinolin-6-amine using the data above.
Caption: Logical workflow for the stepwise structural validation of 2-Methoxyquinolin-6-amine.
Synthesis & Fragmentation Pathway
Caption: Photocatalytic synthesis route (solid lines) and MS fragmentation pathway (dashed lines).
References
-
Helaja, J., et al. (2019). "Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant." Organic Letters, 21(10), 3631–3635. Link
-
Novartis AG. (2007). "Quinoline and Quinoxaline Derivatives." World Intellectual Property Organization Patent, WO2007/084786. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 43451032, 2-Methoxyquinolin-6-amine." PubChem. Link
-
GuideChem. (2025). "2-Methoxyquinolin-6-amine CAS 1153800-77-1 Details." GuideChem Chemical Database. Link
Sources
Technical Whitepaper: Foundational Synthesis and Characterization of Quinoline Amines
Executive Summary
Quinoline amines—specifically the 4-amino and 8-amino isomers—represent one of the most consequential scaffolds in medicinal chemistry history. Their development is inextricably linked to the "Golden Age" of antimalarial discovery, birthing compounds like Chloroquine and Primaquine.
This guide deconstructs the early synthetic pathways that enabled these discoveries. Unlike modern catalysis, these foundational methods relied on thermodynamic control, acid-mediated condensation, and nucleophilic aromatic substitution (
The 4-Aminoquinoline Pathway: The Substitution Route
Primary Application: Synthesis of Chloroquine, Amodiaquine.[1]
The synthesis of 4-aminoquinolines historically avoids direct amination of the quinoline ring. Instead, it follows a stepwise "activation-substitution" strategy. The industry standard, established by Surrey and Hammer (1946), utilizes the Conrad-Limpach-Knorr approach to generate a 4-hydroxy intermediate, which is then activated by chlorination.
Mechanistic Workflow
The pathway relies on the tautomeric equilibrium of 4-hydroxyquinoline. By treating the "enol" form with phosphorus oxychloride (
Figure 1: The Surrey-Hammer route for 4-aminoquinoline synthesis. Note the critical conversion of the hydroxy tautomer to the chloro-derivative to enable
Detailed Protocol: Synthesis of 4,7-Dichloroquinoline
Based on the foundational work of Surrey & Hammer (J. Am. Chem. Soc., 1946).
Safety Pre-requisites:
- : Reacts violently with water. All glassware must be oven-dried.
-
Dowtherm A: High boiling point (258°C). Use a sand bath or mantle; oil baths may smoke/flash.
Step-by-Step Methodology:
-
Condensation (The Enamine Formation):
-
Combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.
-
Heat to 110°C. Ethanol will evolve. Use a Dean-Stark trap or open condenser to facilitate removal.
-
Causality: Removal of ethanol drives the equilibrium toward the enamine intermediate.
-
-
Cyclization (The Thermodynamic Sink):
-
Add the resulting oil slowly to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.
-
Critical Control Point: The temperature must be above 240°C. Below this, polymerization competes with cyclization.
-
Cool and dilute with hexane to precipitate 4-hydroxy-7-chloroquinoline. Filter and dry.
-
-
Chlorination (Activation):
-
Suspend the dry solid in
(3.0 eq). -
Reflux for 2 hours. The solid will dissolve as the reaction proceeds.
-
Pour the mixture onto crushed ice (with vigorous stirring) to quench excess
and precipitate the 4,7-dichloroquinoline. -
Neutralize with dilute ammonia to pH 8-9.
-
-
Amination (
):-
Mix 4,7-dichloroquinoline with the desired amine (e.g., 4-diethylamino-1-methylbutylamine) and phenol (as solvent/catalyst).
-
Heat to 130°C for 12 hours.
-
Why Phenol? Phenol acts as a high-boiling proton shuttle, lowering the activation energy for the transition state in the
mechanism.
-
The 8-Aminoquinoline Pathway: The Reduction Route
Primary Application: Synthesis of Primaquine, Pamaquine.
Unlike the 4-position, the 8-position is electronically deactivated regarding nucleophilic attack. Therefore, early synthesis relied on Electrophilic Aromatic Substitution (EAS) followed by reduction. The Skraup synthesis is often employed here, but the specific placement of the amine usually requires nitration of a pre-formed quinoline or a modified Skraup using o-nitroaniline.
Mechanistic Workflow
The standard industrial route involves the nitration of quinoline. The nitrogen heteroatom directs the electrophile (
Figure 2: The Nitration-Reduction sequence. Note that the 5-nitro isomer is a major byproduct that must be removed.
Key Experimental Insight: Isomer Separation
The nitration of quinoline yields approximately equal amounts of 5-nitroquinoline and 8-nitroquinoline.[2]
-
Differentiation: 5-nitroquinoline is generally less soluble in organic solvents than the 8-isomer.
-
Protocol: The crude nitration product is often poured into ice water. 5-nitroquinoline precipitates out more readily or can be removed via crystallization from acetone/alcohol mixtures, leaving the 8-nitro isomer in the mother liquor.
Characterization Matrix
Characterizing quinoline amines requires distinguishing between the isomers. The position of the amine group significantly alters the electronic environment of the ring protons (
Comparative Data Table
| Feature | 4-Aminoquinoline | 8-Aminoquinoline |
| Appearance | White needles / crystalline powder | Pale yellow oil or low-melting solid |
| Melting Point | 154–155°C | 62–65°C |
| H-2: | H-2: | |
| Coupling ( | ||
| IR (N-H Stretch) | Doublet: 3300–3450 | Doublet: 3350–3480 |
| Fluorescence | Strong blue fluorescence in acid | Weak fluorescence |
| Solubility | Soluble in hot water, alcohol | Soluble in ether, alcohol; Volatile with steam |
NMR Interpretation Guide
-
4-Amino: The amine at position 4 pushes electron density into the pyridine ring (positions 2 and 3). This causes a significant upfield shift (shielding) of the H-3 proton (
ppm) compared to unsubstituted quinoline ( ppm). -
8-Amino: The amine is on the benzene ring. The pyridine ring protons (H-2, H-3, H-4) remain relatively deshielded (downfield,
7.4 ppm). The H-7 proton (ortho to the amine) shows the most significant upfield shift.
Modern Evolution: The Buchwald-Hartwig Shift
While the methods above (Surrey-Hammer and Reduction) built the antimalarial pharmacopeia, they are harsh.
-
Classical (
): Requires high heat (130°C+), phenol solvents, and strong electron-withdrawing groups (like 7-Cl) to activate the ring. -
Modern (Buchwald-Hartwig): Uses Palladium catalysis to couple aryl halides with amines.
-
Advantage:[3] Works at lower temperatures (80-100°C), tolerates sensitive functional groups, and does not require the ring to be "activated" by electron-withdrawing groups.
-
However, for the specific production of generic drugs like Chloroquine, the classical Conrad-Limpach
References
-
Surrey, A. R., & Hammer, H. F. (1946). Some 7-Substituted 4-Aminoquinoline Derivatives.[4] Journal of the American Chemical Society, 68(1), 113–116.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1, 316.
- Conrad, M., & Limpach, L. (1887). Ueber das Anilid des Acetessigesters und dessen Condensationsproducte. Berichte der deutschen chemischen Gesellschaft.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68476, 4-Aminoquinoline.
Sources
An In-Depth Technical Guide to the Stability and Storage of 2-Methoxyquinolin-6-amine
Introduction: The Critical Role of Compound Integrity in Research
2-Methoxyquinolin-6-amine is a vital heterocyclic building block in the landscape of modern drug discovery and organic synthesis. Its unique structure, featuring a quinoline scaffold substituted with both an electron-donating methoxy group and a nucleophilic amine, makes it a valuable precursor for a wide range of biologically active molecules, including kinase inhibitors and imaging agents. However, the very features that make this compound chemically useful also render it susceptible to degradation. The reliability, reproducibility, and ultimate success of research endeavors utilizing 2-Methoxyquinolin-6-amine are directly contingent upon maintaining its chemical purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling, ensuring its integrity from receipt to reaction.
Section 1: The Chemical Profile and Inherent Reactivity of 2-Methoxyquinolin-6-amine
To understand the stability of 2-Methoxyquinolin-6-amine, one must first appreciate its chemical nature. The molecule's reactivity is dominated by the interplay of its three key components: the quinoline ring, the aromatic amine (-NH2) group, and the methoxy (-OCH3) group.
-
Aromatic Amine Group: This is the most significant functional group concerning instability. Aromatic amines are notoriously prone to oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of reactions that can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds, or complex polymeric materials. This oxidative process is often catalyzed by light, air (oxygen), and trace metals.
-
Quinoline Ring System: The electron-rich heterocyclic ring system is susceptible to electrophilic attack and can also participate in photo-induced degradation pathways.
-
Methoxy Group: While the ether linkage of the methoxy group is generally stable, its electron-donating nature further activates the aromatic system, potentially increasing its susceptibility to oxidation compared to unsubstituted quinolines.
The combination of these features results in a compound that requires careful handling to prevent the introduction of impurities that could confound experimental results or inhibit desired chemical transformations.
Section 2: The Primary Factors Driving Degradation
The stability of 2-Methoxyquinolin-6-amine is not absolute and is critically influenced by its immediate environment. Researchers must control four key factors to preserve the compound's integrity.
Atmospheric Oxygen: The Primary Degradation Pathway
The most significant threat to the stability of 2-Methoxyquinolin-6-amine is atmospheric oxygen. The amine functional group can be easily oxidized, a process that is often autocatalytic and leads to a visible darkening of the material from off-white or beige to brown or black. This is not merely a cosmetic change; it represents the formation of new chemical entities, reducing the purity and molarity of the target compound. A Safety Data Sheet (SDS) for the compound explicitly identifies it as being "Air and light sensitive" and mandates that it be handled and stored under an inert gas. This is the single most important step to prevent oxidative degradation.[1][2]
Moisture: A Catalyst for Decomposition
The compound is designated as hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can compromise the compound in several ways:
-
It can act as a medium to facilitate degradative reactions.
-
It adds to the measured mass of the compound, leading to significant errors in concentration when preparing solutions.
-
In some cases, it can promote hydrolysis or other decomposition pathways, especially in the presence of acidic or basic impurities.
Therefore, maintaining a dry environment is crucial. Storage should always be in a tightly closed container, preferably within a desiccator or a dry box.[3][4]
Light: The Energy for Unwanted Reactions
Aromatic and amine-containing compounds are often photosensitive.[3] The energy from ambient light, particularly in the UV spectrum, can be sufficient to promote electrons to higher energy states, initiating radical reactions or other photochemical degradation processes. This is why protection from light, typically by using amber glass vials or storing containers in a dark location, is a standard and necessary precaution.
Temperature: Accelerating the Inevitable
Section 3: Field-Proven Storage and Handling Protocols
Adherence to rigorous protocols is essential for preserving the integrity of 2-Methoxyquinolin-6-amine. The following methodologies represent best practices for researchers in drug development and synthetic chemistry.
Summary of Recommended Storage Conditions
For quick reference, the optimal storage conditions are summarized in the table below.
| Parameter | Condition | Rationale |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Prevents moisture and air ingress; protects from light.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Temperature | As specified on the product label (typically 2-8 °C or -20 °C). | Slows the rate of all potential degradation reactions. |
| Moisture | Store in a desiccator or controlled low-humidity environment. | Prevents water absorption by the hygroscopic solid. |
| Light | Keep in the dark (e.g., in a cabinet or wrapped in foil). | Prevents photo-induced degradation.[3] |
Experimental Protocol: Compound Receipt and Initial Handling
This protocol ensures the compound is properly stored from the moment it arrives in the laboratory.
-
Inspect Packaging: Upon receipt, immediately inspect the external packaging and the primary container seal for any signs of damage that could have compromised the internal atmosphere.
-
Work in a Controlled Environment: Transfer the sealed manufacturer's bottle to a glovebox or glove bag flushed with an inert gas (argon or nitrogen). This is the most critical step to prevent exposure to air and moisture.
-
Aliquot for Use: Instead of repeatedly opening the main stock bottle, weigh out smaller, experiment-sized aliquots into separate, pre-dried amber glass vials. This minimizes the exposure of the bulk material to potential contaminants.
-
Inert Gas Flushing: Before sealing each aliquot vial, flush the headspace with a gentle stream of inert gas for 15-30 seconds.
-
Secure Sealing: Tightly cap each vial. For long-term storage, wrap the cap and neck of the vial with Parafilm® or a similar laboratory film to provide an additional barrier against moisture and air.
-
Labeling: Clearly label each aliquot with the compound name, lot number, date of aliquoting, and concentration/mass.
-
Immediate Storage: Immediately transfer the main stock bottle and all aliquots to a desiccator stored at the recommended temperature.
Experimental Protocol: Preparation of Stock Solutions
Preparing solutions is a point of high vulnerability for the compound.
-
Solvent Preparation: Use high-purity, anhydrous solvent. To minimize dissolved oxygen, sparge the solvent with a fine stream of argon or nitrogen for 15-20 minutes prior to use.
-
Rapid Weighing: Remove a single aliquot vial from storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount of solid quickly and efficiently.
-
Dissolution: Add the degassed solvent to the solid and mix to dissolve. If possible, perform this step under a positive pressure of inert gas.
-
Solution Storage: Store stock solutions in amber vials with PTFE-lined caps at a low temperature (e.g., -20 °C). The stability in solution will be solvent-dependent and should be empirically determined if the solution is to be stored for an extended period. For maximal reproducibility, fresh solutions are always preferred.
-
Quality Control: After preparing a primary stock solution, it is good practice to immediately run a quality control check (e.g., by LC-MS or ¹H NMR) to confirm the initial purity and concentration. This provides a baseline for all future experiments.
Section 4: Visualization of Handling and Storage Workflow
The following flowchart illustrates the decision-making process for the proper management of 2-Methoxyquinolin-6-amine in a research setting.
Conclusion
2-Methoxyquinolin-6-amine is a powerful research tool, but its utility is directly linked to its chemical stability. The principal threats to its integrity are oxidation, moisture, light, and heat. By understanding these vulnerabilities and implementing the rigorous storage and handling protocols detailed in this guide—namely, the consistent use of an inert, dry, dark, and cold environment—researchers can ensure the compound's purity. This disciplined approach is not merely procedural; it is a fundamental aspect of scientific rigor that underpins the generation of reliable and reproducible data in the pursuit of new medicines and materials.
References
-
Cole-Parmer. Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Methoxy-6-methylaniline. [Online] Available at: [Link]
-
AIChE. Thermal Degradation of Morpholine for CO2 Capture. [Online] Available at: [Link]
-
Wikipedia. Quinine. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Methylquinolin-6-amine. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 6-Methoxy-8-quinolinamine. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 6-Methoxyquinaldine. [Online] Available at: [Link]
-
ResearchGate. Enhanced CO2 Capture-Desorption by Surface-Active Amine. [Online] Available at: [Link]
-
MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Online] Available at: [Link]
-
University of Malaya Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Online] Available at: [Link]
-
CORE. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Online] Available at: [Link]
-
ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Online] Available at: [Link]
-
National Center for Biotechnology Information. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Online] Available at: [Link]
Sources
In-depth Technical Guide: 2-Methoxyquinolin-6-amine as a Privileged Scaffold
Executive Summary
2-Methoxyquinolin-6-amine represents a critical "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate, its structural architecture offers intrinsic biological potential, particularly in kinase inhibition (targeting the ATP-binding pocket) and anti-infective pharmacology (DNA intercalation and gyrase inhibition).
This guide dissects the compound not merely as a reagent, but as a bioactive pharmacophore.[1] Its specific substitution pattern—a methoxy group at the C2 position and a primary amine at C6—creates a unique electronic and steric profile that differentiates it from classic 8-aminoquinolines (e.g., Primaquine) or 4-aminoquinolines (e.g., Chloroquine). The 6-amino position serves as a pivotal "vector" for growing the molecule into the solvent-exposed regions of enzyme active sites, making it a prime candidate for fragment-based drug design (FBDD) targeting PI3K/mTOR and Pim kinases .
Chemical Profile & Structural Biology
The Pharmacophore
The biological activity of 2-Methoxyquinolin-6-amine is dictated by three core structural elements:
-
Quinoline Core (Bicyclic System): A planar, aromatic scaffold that facilitates
- stacking interactions. This is essential for intercalating into DNA base pairs (anti-infective mechanism) or stacking between hydrophobic residues (e.g., Phenylalanine/Tyrosine gates) in kinase ATP pockets. -
C2-Methoxy Group (-OCH₃): Acts as a hydrogen bond acceptor. In kinase pockets, this often mimics the interaction of the adenine ring of ATP with the "hinge region" of the kinase. It also modulates lipophilicity (LogP), improving membrane permeability compared to a hydroxyl group.
-
C6-Amino Group (-NH₂): A versatile handle. It acts as a hydrogen bond donor/acceptor but, more importantly, serves as the attachment point for "tail" moieties that solubilize the drug or reach into the ribose-binding pocket of enzymes.
Physicochemical Properties (Predicted)
-
LogP: ~1.8 – 2.2 (Optimal for oral bioavailability/CNS penetration).
-
Topological Polar Surface Area (TPSA): ~48 Ų (High permeability).
-
H-Bond Donors: 1 (Amine).
-
H-Bond Acceptors: 3 (Quinoline N, Methoxy O, Amine N).
Primary Biological Activities[2][3][4]
Kinase Inhibition (Oncology)
The most significant potential of the 2-Methoxyquinolin-6-amine scaffold lies in Tyrosine and Serine/Threonine Kinase inhibition .
-
Target: PI3K / mTOR / Pim Kinases .
-
Mechanism: ATP-Competitive Inhibition.
-
Rationale: The quinoline nitrogen (N1) and the C2-methoxy group can form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., residues Val, Glu, or Met). The C6-amine is positioned to project substituents towards the solvent front or the P-loop, blocking ATP access.
-
Evidence: Structural analogs (e.g., 2-methoxy-6-ureido-quinolines) have demonstrated nanomolar potency against mTORC1/2, disrupting cancer cell metabolism and proliferation.
Anti-Infective Properties[5]
-
Target: Bacterial DNA Gyrase / Topoisomerase IV .
-
Mechanism: DNA Intercalation and Enzyme Trapping.
-
Rationale: Similar to fluoroquinolones, the planar quinoline ring intercalates into bacterial DNA. The C2-methoxy group enhances stability against metabolic O-dealkylation compared to longer chains, while the 6-amino group can be derivatized to mimic the C7-piperazine of ciprofloxacin, enhancing Gram-negative penetration.
Tubulin Polymerization Inhibition[5]
-
Target: Microtubules .
-
Mechanism: Binding to the Colchicine site.
-
Rationale: 6-methoxyquinoline derivatives (often with bulky substituents at C2 or C3) are known to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. 2-Methoxyquinolin-6-amine serves as the "head group" for these inhibitors.
Mechanism of Action: The Kinase Signaling Cascade
The following diagram illustrates the downstream effects of using a 2-Methoxyquinolin-6-amine derivative to inhibit the PI3K/mTOR pathway, a primary application of this scaffold.
Figure 1: Mechanism of Action for 2-Methoxyquinolin-6-amine derivatives acting as dual PI3K/mTOR inhibitors. The scaffold blocks the ATP binding site, halting the phosphorylation cascade essential for tumor survival.
Experimental Protocols
Synthesis of 2-Methoxyquinolin-6-amine
Objective: To synthesize the core scaffold from commercially available 6-nitroquinoline or 4-methoxyaniline precursors.
Method A: Reduction of 2-Methoxy-6-nitroquinoline This is the preferred high-yield route if the nitro-precursor is available.
-
Reagents: 2-Methoxy-6-nitroquinoline (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1 v/v).
-
Setup: Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Procedure:
-
Dissolve 2-Methoxy-6-nitroquinoline in Ethanol/Water.
-
Add NH₄Cl and Fe powder.
-
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).
-
-
Yield: Typically 85–95%.
Method B: Functionalization via Skraup Synthesis (De Novo)
-
Reactants: 4-Methoxyaniline + Glycerol + Sulfuric Acid + Nitrobenzene (Oxidant).
-
Note: This typically yields 6-methoxyquinoline.[2][3][4] Subsequent amination at C6 requires protection/deprotection or nitration/reduction sequences which are less selective. Method A is superior for specificity.
In Vitro Kinase Assay (Protocol for Screening)
Objective: Determine the IC50 of the scaffold or its derivatives against a specific kinase (e.g., PI3Kα).
-
System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent ADP detection.
-
Preparation:
-
Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5, MgCl₂, BSA, DTT).
-
Dissolve 2-Methoxyquinolin-6-amine in 100% DMSO (Stock 10 mM).
-
-
Reaction:
-
Well 1 (Test): 2 µL Drug + 4 µL Kinase (PI3K) + 4 µL Substrate (PIP2:PS lipid substrate) + ATP (10 µM).
-
Well 2 (Pos Control): DMSO only (No inhibitor).
-
Well 3 (Neg Control): No Enzyme.
-
-
Incubation: 60 minutes at Room Temperature (20–25°C).
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Calculation:
Structure-Activity Relationship (SAR) Map
The following visualization details how modifications to the 2-Methoxyquinolin-6-amine scaffold alter its biological profile.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold. The C6-amino group is the primary vector for optimization into potent drugs.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Acute Tox. 4 (Oral): Harmful if swallowed.
-
Skin Irrit. 2: Causes skin irritation.
-
Eye Irrit. 2A: Causes serious eye irritation.
-
-
Storage: Keep in dark, inert atmosphere (Nitrogen/Argon), 2–8°C. Light sensitive (Quinoline derivatives can undergo photodegradation).
-
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.
References
-
Synthesis of Quinoline Derivatives
- Title: Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant.
- Source: Organic Letters (2019).
-
URL:[Link]
-
Kinase Inhibition (Pim/mTOR)
- Title: Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.
- Source: Bioorganic & Medicinal Chemistry (via NIH PubMed Central).
-
URL:[Link]
-
Antimalarial Context (8-amino vs 6-amino)
-
Commercial Data & CAS Verification
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxyquinoline 98 5263-87-6 [sigmaaldrich.com]
- 5. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. 2-Methoxyquinolin-6-amine | CymitQuimica [cymitquimica.com]
- 9. 1153152-67-0|2-(2-Ethoxyethoxy)quinolin-6-amine|BLD Pharm [bldpharm.com]
- 10. 1153800-77-1|2-Methoxyquinolin-6-amine|BLD Pharm [bldpharm.com]
Methodological & Application
The Skraup Synthesis of Quinolines: A Detailed Protocol for Researchers and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for the construction of the quinoline ring system.[1] This application note provides a comprehensive, step-by-step protocol for the Skraup synthesis, delving into the mechanistic rationale behind the procedure and offering insights gleaned from extensive practical application.
I. Principle and Mechanism: A Symphony of Sequential Reactions
The Skraup synthesis is a classic example of a one-pot reaction that proceeds through a cascade of chemical transformations.[2] It involves the reaction of an aromatic amine (typically aniline or its derivatives) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3] The reaction is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[4][5]
The currently accepted mechanism involves the following key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[2][6]
-
Cyclization: Under the strongly acidic conditions, the resulting β-anilinopropionaldehyde undergoes an intramolecular electrophilic substitution to form a 1,2-dihydroquinoline intermediate.[5][6]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[5][6] A common oxidizing agent for this step is nitrobenzene, which is itself reduced to aniline and can re-enter the reaction cycle.[5] Arsenic acid can also be used and often results in a less violent reaction.[1]
To moderate the often vigorous nature of the reaction, a catalyst such as ferrous sulfate is frequently employed.[5][7] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[7]
II. Visualizing the Workflow: An Experimental Overview
The following diagram outlines the general workflow for the Skraup synthesis of quinoline.
Caption: Experimental workflow for the Skraup synthesis of quinoline.
III. Detailed Experimental Protocol: Synthesis of Quinoline
This protocol is a representative procedure for the synthesis of quinoline from aniline.
A. Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 93 g | 1.0 |
| Glycerol | 92.09 | 276 g | 3.0 |
| Nitrobenzene | 123.11 | 49 g | 0.4 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 10 g | - |
| Sodium Hydroxide | 40.00 | For neutralization | - |
| Anhydrous Potassium Carbonate | 138.21 | For drying | - |
B. Safety Precautions:
-
Extreme Caution Required: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][4][5] This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves are mandatory.[2] A safety shower and eyewash station must be readily accessible.[8]
-
Reagent Handling: Concentrated sulfuric acid is extremely corrosive and should be handled with utmost care.[2] Aniline and nitrobenzene are toxic and can be absorbed through the skin.[2]
C. Step-by-Step Procedure:
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine aniline (93 g), glycerol (276 g), and nitrobenzene (49 g).[4]
-
Addition of Sulfuric Acid: While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid (100 mL) in small portions.[2][4] The addition is highly exothermic; control the rate to prevent excessive temperature increase.
-
Initiation of Reaction: Add the ferrous sulfate heptahydrate (10 g) to the mixture.[4] Gently heat the flask using a heating mantle or an oil bath.[2]
-
Controlling the Exotherm: The reaction will become exothermic and begin to boil.[2] Be prepared to remove the heat source immediately if the reaction becomes too vigorous. The reflux condenser may be supplemented by placing a wet towel over the upper part of the flask to manage excessive boiling.[7]
-
Reaction Completion: Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux (oil bath temperature of 140-150°C) for an additional 3-5 hours.[4][7]
-
Work-up - Cooling and Dilution: After the reflux period, allow the reaction mixture to cool to room temperature.[4] Carefully dilute the mixture with water.[2]
-
Neutralization: Transfer the diluted mixture to a larger flask suitable for steam distillation. Cautiously neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline to litmus paper.[2][4] This step is also exothermic and should be performed with external cooling.
-
Isolation by Steam Distillation: Perform a steam distillation to isolate the crude quinoline.[2][4] Unreacted nitrobenzene will distill first, followed by the quinoline.
-
Purification:
D. Expected Yield:
The yield of quinoline from this synthesis is typically in the range of 84-91%.[4]
IV. Factors Influencing Yield and Purity
Several factors can significantly impact the outcome of the Skraup synthesis:
-
Substituents on the Aromatic Amine: The nature and position of substituents on the aniline ring can affect the reaction rate and the regioselectivity of the cyclization.
-
Choice of Oxidizing Agent: While nitrobenzene is common, other oxidizing agents like arsenic pentoxide can be used and may offer a less violent reaction, though with potential toxicity concerns.[4]
-
Temperature Control: As emphasized, improper temperature regulation is a primary cause of reduced yield and can lead to hazardous, uncontrolled reactions.[8]
V. Conclusion: A Timeless Tool for Heterocyclic Chemistry
Despite its age and the vigorous conditions it requires, the Skraup synthesis remains a cornerstone reaction for the preparation of the quinoline nucleus.[4] Its use of readily available starting materials makes it an economical and valuable method in both academic research and industrial drug development. A thorough understanding of the mechanism and meticulous attention to the experimental protocol are paramount for the safe and successful application of this powerful synthetic tool.
VI. References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at:
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. Available at:
-
Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. Available at:
-
Skraup reaction - Wikipedia. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]
-
Skraup Reaction - YouTube. Available at: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. iipseries.org [iipseries.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: 2-Methoxyquinolin-6-amine as a Cornerstone Precursor for the Synthesis of 8-Aminoquinoline Antimalarials
Introduction
The 8-aminoquinoline class of drugs remains indispensable in the global fight against malaria, particularly for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, thereby preventing disease relapse.[1][2][3] The seminal drugs in this class, Pamaquine and its successor Primaquine, are synthesized from a common critical intermediate: 6-methoxyquinolin-8-amine. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of this vital precursor, outlining robust protocols, the underlying chemical principles, and essential quality control measures.
A Note on Nomenclature: The precursor is systematically named 6-methoxyquinolin-8-amine. It is also commonly referred to as 8-amino-6-methoxyquinoline. For clarity and consistency with historical and chemical literature, this document will use these standard names.
Part 1: Synthesis of the Core Precursor, 6-Methoxyquinolin-8-amine
The construction of the quinoline nucleus is a foundational step. The Skraup-Doebner-von Miller synthesis is a classic and effective method for this transformation, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[4][5][6] In this protocol, 4-methoxy-2-nitroaniline serves as the starting material, which cyclizes in the presence of glycerol to form the quinoline ring system.
Causality Behind Experimental Choices:
-
Starting Material: 4-methoxy-2-nitroaniline is chosen because the positions of the methoxy and nitro groups on the aniline ring directly dictate their final positions (6 and 8, respectively) on the quinoline nucleus after cyclization.
-
Skraup Reaction: This reaction is a powerful method for quinoline synthesis from simple precursors. Glycerol, upon dehydration with sulfuric acid, forms acrolein (an α,β-unsaturated aldehyde), which is the key reactant.
-
Oxidizing Agent: The reaction requires an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate. The nitro group of the starting material or an added oxidant like nitrobenzene can serve this purpose.[5][7]
-
Reduction Step: The final step involves the selective reduction of the nitro group at the 8-position to the desired primary amine, yielding the target precursor.
Experimental Workflow: Synthesis of 6-Methoxyquinolin-8-amine
Caption: Workflow for the two-step synthesis of the 6-methoxyquinolin-8-amine precursor.
Step-by-Step Protocol: Synthesis of 6-Methoxyquinolin-8-amine
-
Cyclization:
-
To a mechanically stirred solution of concentrated sulfuric acid, cautiously add 4-methoxy-2-nitroaniline.
-
Slowly add glycerol to the mixture, ensuring the temperature is controlled with an ice bath.
-
Add a suitable oxidizing agent (e.g., ferrous sulfate as a moderator).[5]
-
Heat the reaction mixture under reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until precipitation of the crude 6-methoxy-8-nitroquinoline is complete.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to purify.
-
-
Reduction:
-
Suspend the purified 6-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. A common choice is tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂, basify the solution to precipitate the tin salts and liberate the free amine.
-
Extract the product, 6-methoxyquinolin-8-amine, into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the final product, typically by column chromatography or recrystallization.
-
Part 2: Application Protocol: Synthesis of Primaquine
Primaquine is the most widely used 8-aminoquinoline for the radical cure of relapsing malaria.[1][2] Its synthesis involves the nucleophilic substitution of a halogenated side chain by the primary amine of 6-methoxyquinolin-8-amine.
Causality Behind Experimental Choices:
-
Side Chain Precursor: The side chain, 4-amino-1-methylbutylamine, is reactive and difficult to handle directly. Therefore, a protected and activated version, such as 2-bromo-5-phthalimidopentane, is used. The phthalimide group protects the terminal primary amine during the coupling reaction, preventing side reactions.[7]
-
Coupling Reaction: This is a nucleophilic substitution where the amino group at the 8-position of the quinoline acts as the nucleophile, displacing the bromide from the side chain.
-
Deprotection: After successful coupling, the phthalimide protecting group is removed using hydrazine hydrate (the Ing-Manske procedure) to reveal the terminal primary amine of the Primaquine side chain.
Experimental Workflow: Primaquine Synthesis
Sources
- 1. Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primaquine - Wikipedia [en.wikipedia.org]
- 3. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
Application Note: Strategic Synthesis of Third-Generation P-gp Inhibitors Utilizing 2-Methoxyquinolin-6-amine
Abstract & Strategic Rationale
Multidrug resistance (MDR) remains the primary cause of chemotherapy failure, predominantly driven by the overexpression of P-glycoprotein (P-gp/ABCB1). While early-generation inhibitors (e.g., Verapamil) failed due to toxicity and low affinity, quinoline-based scaffolds have emerged as a privileged structure for third-generation inhibitors (e.g., Tariquidar analogs).[1]
This guide details the utilization of 2-Methoxyquinolin-6-amine (CAS: 53455-86-6) as a critical building block. Unlike generic quinolines, this specific precursor offers two distinct medicinal chemistry advantages:
-
Metabolic Stability: The 2-methoxy substituent blocks the C2 position, a common site for rapid oxidation by aldehyde oxidase (AO), thereby enhancing in vivo half-life.
-
Vectorized Functionalization: The 6-amino group serves as a versatile handle for amide or urea coupling, allowing the attachment of hydrophobic "tails" required to occupy the P-gp transmembrane binding pocket.
Chemical Synthesis Protocol
Design Logic: The "Linker-Tail" Strategy
P-gp inhibitors require a hydrogen-bond acceptor/donor motif (the linker) and two lipophilic aromatic heads. We will synthesize a N-(2-methoxyquinolin-6-yl)benzamide derivative, using the 6-amine as the nucleophile to attach a lipophilic aryl acid.
Workflow Diagram
Figure 1: Synthetic workflow for amide coupling of 2-Methoxyquinolin-6-amine.
Step-by-Step Protocol
Materials:
-
2-Methoxyquinolin-6-amine (1.0 eq)
-
3,4-Dimethoxybenzoic acid (1.1 eq) [Selected for optimal P-gp H-bonding]
-
EDC[2]·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature (RT) for 30 minutes to generate the active ester.
-
Expert Insight: We use EDC/HOBt over acid chlorides to prevent bis-acylation of the quinoline nitrogen.
-
-
Coupling: Add 2-Methoxyquinolin-6-amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexane). The amine spot (lower Rf, fluorescent) should disappear.
-
Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with:
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Water (2 x 20 mL) – Removes DMF.
-
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexane).
-
Validation: Verify structure via ¹H-NMR (DMSO-d6). Look for the amide singlet (~10.2 ppm) and the diagnostic 2-methoxy singlet (~4.0 ppm).
Biological Evaluation: Rhodamine 123 Accumulation Assay
Mechanism of Action
To validate the synthesized compound, we assess its ability to inhibit P-gp-mediated efflux.[3][4] Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[5][6][7][8] In resistant cells, P-gp pumps Rh123 out.[9] If our compound works, it blocks P-gp, causing Rh123 to accumulate inside the cell (increasing fluorescence).
Assay Logic Diagram
Figure 2: Mechanism of the Rhodamine 123 functional assay.
Detailed Protocol
Cell Lines:
-
Test Line: MCF-7/ADR (Doxorubicin-resistant, P-gp overexpressing).
-
Control Line: MCF-7 (Parental, P-gp negative).
Reagents:
-
Rhodamine 123 (Sigma-Aldrich): Prepare 1 mM stock in DMSO.
-
Positive Control: Verapamil (10 µM).
-
Test Compound: Synthesized Quinoline Amide (0.1, 1, 5, 10, 50 µM).
Steps:
-
Seeding: Seed MCF-7/ADR cells (5 × 10⁵ cells/well) in 6-well plates. Incubate 24h.
-
Treatment:
-
Remove media.
-
Add fresh media containing the Test Compound (various concentrations) OR Verapamil (10 µM).
-
Incubate for 1 hour at 37°C.
-
-
Loading: Add Rh123 (Final concentration: 5 µM) to the wells without removing the inhibitor. Incubate for 30 minutes .
-
Critical Step: Do not exceed 30 minutes to avoid saturation or toxicity artifacts.
-
-
Efflux/Wash:
-
Aspirate media.
-
Wash cells 3x with ice-cold PBS (stops active transport).
-
-
Analysis:
-
Lyse cells (0.1% Triton X-100) and read fluorescence (Ex: 485 nm / Em: 535 nm).
-
Alternative: Trypsinize and analyze via Flow Cytometry (FL1 channel).
-
Data Presentation & Analysis
Calculate the Fluorescence Activity Ratio (FAR) to quantify inhibition potency.
Interpretation Table:
| Compound | Conc.[2][3][4][6][10][11][12][13][14][15][16] (µM) | Mean Fluorescence (A.U.)[4][5] | FAR Value | Interpretation |
| Control (DMSO) | - | 150 | 1.0 | Baseline (High Efflux) |
| Verapamil | 10 | 1,200 | 8.0 | Strong Inhibition (Validated) |
| 2-Methoxy-Quin | 1.0 | 450 | 3.0 | Moderate Activity |
| 2-Methoxy-Quin | 10 | 1,350 | 9.0 | Potent Inhibition |
Note: If the FAR of the test compound at 10 µM exceeds that of Verapamil, the compound is considered a Third-Generation candidate.
References
-
Design and Synthesis of Quinoline P-gp Inhibitors: Moghimi, S., et al. (2014). "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors." Iranian Journal of Basic Medical Sciences.
-
Metabolic Stability of Quinolines (Aldehyde Oxidase): Zhang, J.W., et al. (2018).[13] "Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect." Drug Metabolism and Disposition.
-
Rhodamine 123 Assay Standardization: Forster, S., et al. (2012). "Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay." Journal of Pharmacy & Pharmaceutical Sciences.
-
General Quinoline SAR in MDR: Gao, M., et al. (2019). "Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance." European Journal of Medicinal Chemistry.
Sources
- 1. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells [mdpi.com]
- 2. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors [journals.mums.ac.ir]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 2-Methoxyquinolin-6-amine
Introduction: The Significance of N-Alkylated 2-Methoxyquinolin-6-amines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. Within this class, 2-methoxyquinolin-6-amine serves as a versatile building block for the synthesis of novel molecular entities. The N-alkylation of the 6-amino group provides a critical avenue for introducing diverse substituents, thereby modulating the compound's physicochemical properties, pharmacokinetic profile, and biological activity. N-alkylated quinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as antitumor and antimicrobial agents.[1]
This comprehensive guide provides detailed experimental procedures for the N-alkylation of 2-methoxyquinolin-6-amine, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of two robust synthetic strategies—direct N-alkylation with alkyl halides and reductive amination—offering step-by-step protocols, characterization techniques, and troubleshooting advice to ensure successful and reproducible outcomes.
Physicochemical and Safety Profile of 2-Methoxyquinolin-6-amine
A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.
Table 1: Physicochemical Properties of 2-Methoxyquinolin-6-amine and Related Analogs
| Property | Value (for 2-Methylquinolin-6-amine) | Value (for 6-Methoxy-8-quinolinamine) | Notes |
| Molecular Formula | C10H10N2 | C10H10N2O | The methoxy group in the target compound will slightly increase the molecular weight compared to the 2-methyl analog. |
| Molecular Weight | 158.20 g/mol [2] | 174.20 g/mol [3] | The molecular weight of 2-Methoxyquinolin-6-amine is approximately 174.20 g/mol . |
| Appearance | Solid (predicted) | Solid (predicted) | Expected to be a solid at room temperature. |
| Solubility | >23.7 µg/mL (in pH 7.4 buffer)[2] | Data not available | Solubility will be influenced by the chosen solvent and pH. |
Safety and Handling:
2-Methoxyquinolin-6-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on safety data for the closely related 6-aminoquinoline, the compound may cause skin and serious eye irritation.[4] Inhalation and ingestion should be avoided.[4] It is incompatible with strong oxidizing agents and strong acids.[4]
Reaction Mechanisms and Theoretical Considerations
The N-alkylation of 2-methoxyquinolin-6-amine can be achieved through several synthetic routes. Here, we focus on two of the most common and versatile methods: direct alkylation via an SN2 pathway and reductive amination.
Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic alkyl halide.[5] The reaction typically proceeds via an SN2 mechanism and is often facilitated by a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.[5] A common challenge with this method is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[6][7]
Caption: SN2 mechanism for direct N-alkylation.
Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[8] This one-pot procedure is advantageous as it often minimizes the issue of over-alkylation and is compatible with a wide range of functional groups.[8] The choice of reducing agent is crucial; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[8]
Caption: Two-step process of reductive amination.
Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates and desired products.
Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes the synthesis of N-benzyl-2-methoxyquinolin-6-amine.
Materials and Equipment:
-
2-Methoxyquinolin-6-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-methoxyquinolin-6-amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkyl Halide: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-methoxyquinolin-6-amine.[9]
Protocol 2: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol outlines the synthesis of N-benzyl-2-methoxyquinolin-6-amine.
Materials and Equipment:
-
2-Methoxyquinolin-6-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyquinolin-6-amine (1.0 eq.) and benzaldehyde (1.1 eq.) in DCE or DCM.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by TLC.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes.
-
Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC analysis.[10]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-methoxyquinolin-6-amine.[9]
Characterization and Analysis
Confirmation of the successful N-alkylation and assessment of product purity are critical steps. A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Expected Observations for N-Benzyl-2-methoxyquinolin-6-amine |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and determine the appropriate solvent system for column chromatography. | The product spot should have a different Rf value compared to the starting amine. |
| Column Chromatography | Purify the crude product from unreacted starting materials and byproducts. | Elution with a suitable solvent system (e.g., ethyl acetate/hexanes) should yield the pure product. The use of a small amount of triethylamine in the eluent can sometimes improve the chromatography of amines by reducing tailing on the silica gel.[9] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the N-alkylated product. | ¹H NMR: Expect to see characteristic signals for the quinoline ring protons, the methoxy group protons, and the protons of the newly introduced alkyl group (e.g., benzylic protons around 4.0-5.0 ppm). The NH proton will appear as a broad singlet.[11][12] ¹³C NMR: The spectrum will show signals corresponding to all the carbon atoms in the molecule, including the carbons of the quinoline core, the methoxy group, and the new alkyl substituent.[11][12] |
| Mass Spectrometry (MS) | Determine the molecular weight of the product and confirm its identity. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the N-alkylated product.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the final product. | A single major peak in the chromatogram indicates a high degree of purity. |
Troubleshooting Guide
Table 3: Common Issues and Solutions in N-Alkylation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction temperature or time- Poor quality solvent | - Use fresh, anhydrous reagents and solvents.- Increase the reaction temperature and/or extend the reaction time.- Ensure the chosen solvent is appropriate for the reaction. |
| Formation of multiple products (over-alkylation) | The product secondary amine is more nucleophilic than the starting primary amine. | - For direct alkylation, use a larger excess of the starting amine.- Consider using reductive amination, which is generally more selective for mono-alkylation. |
| Incomplete reaction | - Insufficient amount of alkylating agent or reducing agent.- Steric hindrance. | - Increase the equivalents of the limiting reagent.- For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
| Difficulty in product purification | - Similar polarities of product and byproducts.- Tailing on silica gel column. | - Optimize the solvent system for column chromatography.- Add a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape of amines.[9] |
Conclusion
The N-alkylation of 2-methoxyquinolin-6-amine is a valuable transformation for generating diverse libraries of compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer effective and versatile synthetic routes. The choice of method will depend on the specific alkyl group to be introduced, the desired selectivity, and the functional group tolerance of the substrates. Careful optimization of reaction conditions, coupled with rigorous purification and characterization, will enable researchers to efficiently synthesize and explore the biological potential of this important class of N-heterocycles.
References
-
Ch22: Alkylation of Amines. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
- Aslam, M. S., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(5), 1030.
- Chen, Y. L., et al. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of medicinal chemistry, 58(2), 919–933.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2022). ChemRxiv.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry.
- How to purify synthetic fluoroquinolones, using column chromatography? (2016).
-
PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. (2015). In Chemistry LibreTexts. Retrieved from [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2021).
- Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (2021). Organic & Biomolecular Chemistry, 19(34), 7435–7440.
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2022). ChemRxiv.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- 1H, 13C and 15N NMR Spectra of Ni(II) Complex of Schiff Base from (S)-2-(N-Benzylprolyl)amino-5-methylbenzophenone and Glycine. (1994).
- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine drugs, 18(12), 620.
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au.
- Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. (2019). Beilstein Journal of Organic Chemistry, 15, 336–345.
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM.
-
Amine alkylation. (n.d.). In Wikipedia. Retrieved from [Link]
- Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent Technologies.
- Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. (2022). ACS Omega, 7(40), 35965–35976.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Molecules, 28(14), 5434.
-
Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022). YouTube. Retrieved from [Link]
Sources
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistryviews.org [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide [mdpi.com]
Column chromatography methods for "2-Methoxyquinolin-6-amine" purification
Abstract & Scope
This technical guide details the isolation and purification of 2-Methoxyquinolin-6-amine (and structurally related 6-aminoquinolines). This scaffold is a critical intermediate in the synthesis of antitubercular agents (e.g., Bedaquiline analogues) and antimalarials.[1]
The purification of this molecule presents a classic chromatographic challenge: basicity-induced peak tailing .[2][1] The presence of both the quinoline nitrogen and the exocyclic C6-amine creates strong interactions with acidic silanols on standard silica gel, leading to poor resolution and yield loss.[1] This guide provides two validated protocols—Buffered Normal Phase (NP) and High-pH Reverse Phase (RP) —designed to neutralize these interactions and ensure >98% purity.[2][1]
Physicochemical Profile & Separation Strategy[3][4][5]
Before selecting a column, we must understand the analyte's behavior in solution.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Quinoline core + 2-Methoxy + 6-Amine | Dual Basicity: Both the ring nitrogen and the aniline nitrogen can accept protons.[2][1][3] |
| pKa | ~4.5 (Aniline), ~4.9 (Quinoline N) | The molecule is partially ionized at neutral pH.[1][3] On acidic silica (pH ~5), it forms hydrogen bonds with silanols ( |
| LogP | ~1.4 - 1.9 | Moderately lipophilic.[2][1][3] Soluble in DCM, EtOAc, MeOH; sparingly soluble in Hexane/Water.[1] |
| UV Activity | Strong | Highly UV active; easily detectable by UV-Vis detectors.[2][1][3] |
The "Silanol Effect" Mechanism
Standard silica gel is slightly acidic.[2][1] When basic amines like 2-Methoxyquinolin-6-amine pass through, they act as Lewis bases, adhering to the acidic protons of the silanol groups.[2][1]
-
Result: Asymmetrical peaks (tailing), co-elution with impurities, and irreversible adsorption (yield loss).[1]
-
Solution: We must introduce a competing base (Modifier) to saturate the silanol sites before the analyte arrives.[1]
Protocol A: Buffered Normal Phase Flash Chromatography (The Gold Standard)
Recommended for: Crude reaction mixtures (>1g scale) containing non-polar impurities.
Materials
-
Solvent B (Strong): Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) .[2][1]
Step-by-Step Workflow
1. Column Pre-Treatment (Critical Step)
Do not simply add TEA to the mobile phase run.[1] You must "neutralize" the column first.[2][1]
-
Flush the column with 3 Column Volumes (CV) of 100% Solvent B (MeOH + 1% TEA). This converts acidic
sites to .[2][1] -
Equilibrate with 5 CV of the starting condition (e.g., 100% DCM or 99:1 DCM:MeOH).[1]
2. Sample Loading (Dry Load)
Direct liquid injection in DCM often leads to band broadening.[2][1]
-
Dissolve crude 2-Methoxyquinolin-6-amine in minimal MeOH/DCM.[2][1]
-
Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
-
Pack this powder into a solid load cartridge.
3. Gradient Elution Profile
Flow rate: Optimized for column diameter (e.g., 25 mL/min for a 12g column).
| Time (CV) | % Solvent B (MeOH + 1% TEA) | Explanation |
| 0–2 | 0% | Elute non-polar impurities (starting materials, protected intermediates).[2][1][3] |
| 2–10 | 0% | Shallow gradient to move the amine slowly.[1][3] |
| 10–15 | 5% | Target Elution Zone. The amine usually elutes here.[2][1][3] |
| 15–20 | 10% | Flush polar byproducts (salts, oxidation products).[1][3] |
Tech Tip: If using Ammonium Hydroxide instead of TEA, ensure your MeOH is fresh.[2][1] Old MeOH absorbs water, and excess water can deactivate silica, reducing retention drastically.[1]
Protocol B: High-pH Reverse Phase (C18)
Recommended for: Final polishing, removal of close-eluting isomers, or LC-MS compatible isolation.[2]
Standard acidic RP (Water/Acetonitrile + Formic Acid) will protonate the amine (
Materials
-
Stationary Phase: C18 (Octadecyl) functionalized silica, "High pH Stable" variant recommended.[1]
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate (
) in Water, adjusted to pH 9.5–10 with .
Workflow
-
Equilibration: Flush column with 10% ACN / 90% Buffer for 5 CV.
-
Loading: Dissolve sample in DMSO or 50:50 Water:ACN. Liquid injection is acceptable here.[2][1]
-
Gradient:
-
Result: The neutral amine interacts strongly with C18, resulting in a sharp, symmetrical peak eluting around 40–50% ACN.[1]
Visualizing the Decision Logic
The following diagram outlines the decision process for selecting the correct purification pathway based on crude purity and scale.
Caption: Decision tree for selecting the optimal purification method based on crude sample quality and scale.
Troubleshooting "The Scientist's Log"
| Observation | Probable Cause | Corrective Action |
| Broad, streaking peaks | Acidic silanols interacting with amine.[2][1][3] | Increase TEA concentration to 1.5%. Ensure column was pre-flushed with base.[2][1] |
| Sample precipitates on column | Solubility mismatch with mobile phase. | Switch to Solid Load (Celite) . Do not liquid load in pure DCM if the compound is polar.[2][1] |
| Compound elutes in Void Volume (RP) | pH is too low; amine is protonated ( | Switch buffer to Ammonium Bicarbonate (pH 10) .[2][1][3] Ensure pH > pKa + 2. |
| "Ghost" peaks in subsequent runs | Amine adsorbed irreversibly on silica.[2][1][3] | Flush column with 10% Ammonia in MeOH between runs to strip bound amines.[2][1][3] |
References
-
Teledyne ISCO. (2012).[2][1] Purification of Ionizable Compounds by Flash Chromatography.[2][1][5] Application Note AN87. Retrieved from [Link]
-
Biotage. (2023).[2][1] Strategies for Flash Chromatography of Basic Amines. The Flash Blog.[2][1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine (Primaquine Analog).[2] Retrieved from [Link]
-
Subramanian, G. (2010).[2][1] Chiral Separation Techniques: A Practical Approach.[2][1] Wiley-VCH.[2][1] (General reference for amine modifier theory).
Sources
Troubleshooting & Optimization
Technical Support Guide: Common Impurities in the Synthesis of 2-Methoxyquinolin-6-amine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyquinolin-6-amine. Purity of the final active pharmaceutical ingredient (API) or key intermediate is paramount. This document provides an in-depth analysis of common impurities that may arise during a typical multi-step synthesis, offering troubleshooting advice and preventative strategies in a practical, question-and-answer format. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these impurities, ensuring the integrity of your experimental outcomes.
Synthetic Pathway Overview
The synthesis of 2-Methoxyquinolin-6-amine is typically achieved through a robust, multi-step pathway starting from a commercially available nitroaniline. The following workflow represents a common and logical approach, which will form the basis for our discussion on impurity formation.
Caption: A common synthetic route to 2-Methoxyquinolin-6-amine.
Troubleshooting Guide & FAQs
This section addresses specific questions and issues that may arise at each stage of the synthesis.
Step 1: Combes Quinoline Synthesis (p-Nitroaniline to 2-Hydroxy-6-nitroquinoline)
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, in this case, ethyl acetoacetate, to form a quinoline ring system.[1]
Q1: My reaction mixture for the Combes synthesis turned into a dark, tarry mess with a very low yield of the desired 2-hydroxy-6-nitroquinoline. What went wrong?
A: This is a classic issue in reactions like the Skraup or Combes synthesis, which use strong acids and high temperatures.[2] The primary cause is polymerization and charring of the reactants.
-
Causality: The strong acid (H₂SO₄) and exothermic nature of the reaction can easily lead to uncontrolled side reactions if not managed properly. The electron-withdrawing nitro group on the p-nitroaniline starting material makes the aniline less reactive, often requiring harsher conditions than with electron-donating groups, which paradoxically increases the risk of degradation.
-
Troubleshooting & Prevention:
-
Temperature Control: The most critical parameter. Ensure slow, controlled addition of sulfuric acid in an ice bath to manage the initial exotherm. Do not exceed the recommended reaction temperature during heating.
-
Mixing: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized overheating.
-
Alternative Reagents: While not a direct Combes synthesis, some methods use inhibitors like ferrous sulfate or boric acid in similar quinoline syntheses (like the Skraup reaction) to moderate the reaction's intensity.[3]
-
Q2: I've isolated my product from Step 1, but my NMR shows a mixture of isomers. Why did this happen?
A: While using p-nitroaniline should theoretically yield only the 6-nitro substituted product, the presence of isomers points to an impurity in your starting material.
-
Causality: Commercial p-nitroaniline can contain small amounts of o-nitroaniline or m-nitroaniline. These isomers will react under the same conditions to produce 8-nitro- and 7-nitro-2-hydroxyquinoline, respectively.
-
Troubleshooting & Prevention:
-
Starting Material Purity Check: Always verify the purity of your starting materials via TLC, GC, or NMR before beginning the synthesis.
-
Purification: If isomeric impurities are present, they can often be separated from the desired product by column chromatography or fractional crystallization. The differing polarity and crystal packing of the isomers usually allows for effective separation.
-
Step 2: Chlorination (2-Hydroxy-6-nitroquinoline to 2-Chloro-6-nitroquinoline)
This step converts the hydroxyl group of the quinolinone into a more reactive chloro group, which is susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[4][5][6]
Q3: After the chlorination step, my crude product contains a significant amount of unreacted starting material. How can I drive the reaction to completion?
A: This indicates that the chlorination was incomplete. The 2-hydroxyquinoline (a quinolinone) is often a sparingly soluble solid, which can hinder the reaction.
-
Causality: Insufficient reagent, low reaction temperature, or poor solubility of the starting material can lead to an incomplete conversion.
-
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃ (typically 5-10 equivalents).
-
Catalyst: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[4][5][6]
-
Temperature and Time: Ensure the reaction is heated to reflux (typically around 110 °C) for an adequate amount of time (2-4 hours).[5][6] Monitor the reaction's progress using TLC by taking aliquots, quenching them carefully, and spotting against the starting material.
-
Step 3: Methoxylation (2-Chloro-6-nitroquinoline to 2-Methoxy-6-nitroquinoline)
This is a nucleophilic aromatic substitution (SNAr) where sodium methoxide displaces the chloride.
Q4: My main impurity after the methoxylation step appears to be the starting material from the previous step, 2-hydroxy-6-nitroquinoline. How is this possible?
A: This is a common and often confusing result. The impurity is likely not carry-over but is being formed in situ during the methoxylation workup or if reaction conditions are not strictly anhydrous.
-
Causality: The 2-chloro-6-nitroquinoline intermediate is highly susceptible to hydrolysis. Any residual water in your methanol, or exposure to water during the reaction or aqueous workup, can convert it back to the 2-hydroxy-6-nitroquinoline. Sodium methoxide is also hygroscopic and can be a source of hydroxide if it has absorbed moisture.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use freshly dried methanol and freshly prepared or properly stored sodium methoxide. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Quench: Quench the reaction by pouring it onto ice water rather than adding water to the reaction flask. This keeps the temperature low and minimizes the contact time for potential hydrolysis at higher pH.
-
Purification: If the hydroxy impurity does form, it can typically be removed via column chromatography as its polarity is significantly different from the desired methoxy product.
-
Caption: Competing pathways in the methoxylation step.
Step 4: Nitro Reduction (2-Methoxy-6-nitroquinoline to 2-Methoxyquinolin-6-amine)
The final step involves the reduction of the aromatic nitro group to an amine. A common method is using tin(II) chloride (SnCl₂) in an acidic medium like ethanol with concentrated HCl.
Q5: The final reduction step is complete, but I have an impurity with a mass 14 units lower than my product. What is it and how do I avoid it?
A: This strongly suggests demethylation of your product. The impurity is likely 6-aminoquinolin-2-ol (the hydroxy analog).
-
Causality: The combination of a strong acid (like concentrated HCl) and heat required for the SnCl₂ reduction can be harsh enough to cleave the methyl group from the methoxy ether, resulting in a hydroxyl group.[7]
-
Troubleshooting & Prevention:
-
Milder Conditions: Control the reaction temperature carefully. Run the reduction at a lower temperature for a longer period if necessary.
-
Alternative Reducing Agents: Consider catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This is a much milder method that is highly effective for nitro group reductions and is far less likely to cause demethylation.
-
Workup: Neutralize the reaction mixture carefully at a low temperature after the reduction is complete to prevent acid-catalyzed degradation during workup.
-
Summary of Potential Impurities
| Impurity Name | Structure | Origin Step | M/Z (M+H)⁺ | Identification Notes |
| Isomeric Nitroquinolines | e.g., 2-Hydroxy-8-nitroquinoline | Step 1 | 191.03 | Arises from isomeric nitroaniline starting materials. |
| Unreacted Starting Material | 2-Hydroxy-6-nitroquinoline | Step 2 | 191.03 | Incomplete chlorination. |
| Hydrolysis Product | 2-Hydroxy-6-nitroquinoline | Step 3 | 191.03 | Formed by hydrolysis of the 2-chloro intermediate. |
| Unreacted Nitro Intermediate | 2-Methoxy-6-nitroquinoline | Step 4 | 205.06 | Incomplete reduction of the nitro group. |
| Demethylation Product | 6-Aminoquinolin-2-ol | Step 4 | 161.07 | Cleavage of the methoxy group under harsh acidic conditions. |
Experimental Protocols
Protocol 1: General HPLC Method for In-Process Control and Final Purity
This method is a starting point and should be optimized for your specific system. Hyphenated techniques like LC-MS are invaluable for impurity identification.[8]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Protocol 2: Final Product Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from the final product.
-
Dissolve the crude 2-Methoxyquinolin-6-amine in a minimum amount of hot solvent (a mixture of ethanol and water, or isopropanol is often a good starting point).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]
-
Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Available at: [Link]
- Method for synthetizing 6-methoxyquinoline. Google Patents (CN103804289A).
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. ijsr.net [ijsr.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: High-Purity Quinoline Synthesis & Purification
Introduction: The Purity Imperative
In drug discovery, the quinoline scaffold is ubiquitous, serving as the pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Fluoroquinolones). However, the nitrogen lone pair on the quinoline ring makes it prone to oxidative degradation and polymerization ("tarring"), while its regioisomers often possess identical polarity, making separation trivial on paper but nightmare in practice.
This guide moves beyond standard textbook protocols. It focuses on causality —understanding why impurities form—and process control —implementing self-validating systems to eliminate them.
Module 1: Synthesis Optimization (Prevention Strategy)
The most effective purification strategy is to prevent side-reaction byproducts from forming in the first place. The "Black Tar" often seen in Skraup or Doebner-Miller syntheses is polymerized acrolein or aldol condensation byproducts.
The Modified Skraup Protocol (Iodine-Mediated)
Standard Skraup reactions using nitrobenzene and concentrated H₂SO₄ are violent and yield extensive tar.
The Fix: Use Iodine (
Protocol:
-
Reagent Setup: Mix aniline (1.0 equiv), glycerol (3.0 equiv), and iodine (0.05 equiv).
-
Acid Addition: Add solid acid catalyst (e.g., Sulfamic acid) or dilute
dropwise.-
Why? Solid acids reduce the "hot spots" that trigger polymerization compared to liquid conc.
.
-
-
Temperature Ramp: Heat to 140°C slowly (1°C/min).
-
Validation: If the mixture turns black instantly, your ramp is too fast. It should transition from amber to deep red.
-
-
Quench: Cool to room temperature before basification.
Green Chemistry: Nanocatalyzed Friedländer Synthesis
For 2,3-substituted quinolines, the Friedländer synthesis is superior but often suffers from unreacted ketones.
The Fix: Use
-
Mechanism: These catalysts activate the carbonyl group of the 2-aminoaryl ketone without promoting the self-condensation of the ketone partner [2].
-
Benefit: The catalyst is heterogeneous (solid-phase), meaning it can be filtered out, instantly removing one impurity source.
Visualizing the Optimization Logic
Figure 1: Decision matrix for selecting synthetic modifications based on inherent reaction risks.
Module 2: Work-Up & Isolation (The First Line of Defense)
Many researchers fail here by treating the work-up as a simple "wash." For quinolines, the Acid-Base Extraction is a purification step in itself if performed quantitatively.
The "Double-Swing" Extraction Protocol
Principle: Quinolines are basic (
Step-by-Step Methodology:
-
Initial State: Crude reaction mixture (usually acidic).[1]
-
Acid Wash (The Trap):
-
Add 1M HCl until pH < 2.
-
Extract with Ethyl Acetate (EtOAc) x 2.
-
CRITICAL STEP: Discard the organic layer.
-
Why? Your quinoline is protonated (
) and stays in the water. The EtOAc carries away non-basic tars, unreacted aldehydes, and neutral polymerization products.
-
-
The Swing (Basification):
-
Cool the aqueous layer to 0°C (exothermic reaction risk).
-
Slowly add 4M NaOH until pH > 10.
-
Observation: The solution will cloud over as the free base quinoline precipitates/oils out.
-
-
Base Extraction (The Recovery):
-
Extract with Dichloromethane (DCM) x 3.
-
Why? The quinoline is now neutral (
) and moves to the DCM.
-
-
Brine Wash & Dry:
Extraction Logic Flow
Figure 2: The "Double-Swing" extraction logic ensures removal of both neutral and acidic impurities.
Module 3: Advanced Purification (The Polishing Phase)
If the extraction yields <98% purity, use these targeted techniques.
Column Chromatography with Amine Buffering
Problem: Quinolines are basic and interact with the acidic silanol groups (
-
The Fix: Pre-treat the mobile phase with 1% Triethylamine (Et₃N) .
-
Mobile Phase Recommendation: Hexane:Ethyl Acetate (start 95:5, gradient to 70:30) + 1% Et₃N.
-
Mechanism: Et₃N blocks the active silanol sites, allowing the quinoline to elute as a tight, symmetrical band.
The Picrate Method (For Ultra-High Purity)
Best for: Isolating a specific isomer from a mixture that chromatography cannot separate.
-
Protocol:
-
Dissolve crude quinoline in Ethanol.
-
Add a saturated solution of Picric Acid in Ethanol.
-
Result: The Quinoline-Picrate salt crystallizes sharply. Impurities remain in solution.
-
Filter the yellow crystals.
-
Recovery: Suspend crystals in water, basify with NaOH, and extract with DCM to recover the free base [4].
-
Comparative Data: Purification Efficiency
| Method | Target Impurity | Yield Recovery | Final Purity |
| Steam Distillation | Heavy Tars / Polymers | 60-70% | 90-95% |
| Acid-Base Extraction | Neutrals / Unreacted Aldehydes | 85-95% | 95-98% |
| Silica Column (+Et₃N) | Regioisomers | 70-85% | >99% |
| Picrate Crystallization | Isomeric Mixtures | 50-60% | >99.5% |
Troubleshooting & FAQs
Q1: My Skraup reaction turned into a solid black block. How do I save it?
-
Diagnosis: Thermal runaway caused uncontrolled polymerization.
-
Solution: You likely cannot recover much. For the next run, add Ferrous Sulfate (
) as a moderator.[3] It slows the oxidation rate. Also, ensure you are using the "Double-Swing" extraction (Module 2) to attempt to salvage any remaining product from the tar.
Q2: I see two spots on TLC that are touching. How do I separate these regioisomers?
-
Strategy:
-
Run a Neutralized TLC: Dip your TLC plate in 5% Et₃N/Hexane and dry it before spotting your sample. This tightens the spots.
-
Change Stationary Phase: If Silica fails, switch to Alumina (Neutral) . Alumina is less acidic than silica and often provides different selectivity for nitrogen heterocycles.
-
Ag-Impregnated Silica: For isomers differing only by the position of a double bond or steric bulk, silver nitrate impregnated silica can increase resolution.
-
Q3: My yield is low after Acid-Base extraction.
-
Check pH: Quinolines can be weak bases. If you only basified to pH 8, the quinoline might still be partially protonated (water-soluble). Ensure pH > 10.
-
Check Emulsions: If an emulsion formed, filter the biphasic mixture through a pad of Celite.
References
-
BenchChem Technical Support. (2025).[1][4][5] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.[1][3][4][5] Link
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. American Chemical Society. Link
-
SIELC Technologies. (2024). Separation of Quinoline on Newcrom R1 HPLC column.[6] SIELC. Link
-
LookChem. (2024). Purification of Quinoline - Chempedia. LookChem. Link
-
UMass Amherst. (2024). Acid-Base Extraction Protocols.[1] UMass Organic Chemistry Labs. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting the Cyclization Step in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical cyclization step of this foundational heterocyclic synthesis. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial.[1][2] This document moves beyond simple protocols to explain the causality behind common failures and provides field-proven solutions to optimize your reaction outcomes.
The intramolecular cyclization is the key ring-forming step that defines the quinoline scaffold. Its success is highly dependent on the specific named reaction being employed (e.g., Combes, Conrad-Limpach, Doebner-von Miller, Friedländer), the electronic nature of the substrates, and the precise reaction conditions. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.
Frequently Asked Questions (FAQs): General Cyclization Issues
This section covers problems that are common across various classical quinoline synthesis methods.
Q1: My cyclization reaction is not starting or is extremely sluggish. What are the primary causes?
A1: A stalled cyclization is often traced back to insufficient activation energy or deactivated substrates. Let's break down the likely culprits:
-
Inadequate Acid Catalysis: Most classical quinoline cyclizations are acid-catalyzed electrophilic aromatic substitutions.[3][4] The acid protonates a carbonyl group, activating it for attack by the electron-rich aniline ring.
-
Causality: If the acid is too weak or used in substoichiometric amounts, the carbonyl electrophile will not be sufficiently activated to overcome the activation barrier for cyclization.
-
Solution:
-
Verify Acid Strength: Ensure you are using a strong protic acid like concentrated H₂SO₄ or polyphosphoric acid (PPA). For substrates sensitive to harsh acids, consider strong Lewis acids (e.g., ZnCl₂, SnCl₄).[5][6]
-
Increase Catalyst Loading: Incrementally increase the molar equivalents of your acid catalyst.
-
Consider Superacids: For highly deactivated systems, a catalyst like triflic acid (TfOH) may be necessary, though it can also promote side reactions.[7]
-
-
-
Deactivated Aniline Substrate: The cyclization is an electrophilic attack on the aniline ring.
-
Causality: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aniline ring reduce its nucleophilicity, making the intramolecular attack less favorable.[8]
-
Solution:
-
Increase Reaction Temperature: More thermal energy can help overcome the higher activation barrier.
-
Use a Stronger Acid: A more potent acid can increase the electrophilicity of the cyclization precursor to compensate for the poor nucleophilicity of the ring.[8]
-
Increase Reaction Time: Deactivated systems simply require longer reaction times. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[6]
-
-
-
Low Reaction Temperature:
-
Causality: Many cyclization reactions, particularly thermal cyclizations like the Conrad-Limpach, have a high activation energy and require significant thermal input to proceed at a reasonable rate.[9]
-
Solution: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature. For high-temperature reactions, use a high-boiling inert solvent like Dowtherm A or mineral oil to ensure uniform and efficient heat transfer.[9][10]
-
Q2: My reaction mixture has turned into a thick, dark, intractable tar. How can I prevent this?
A2: Tar formation is arguably the most common and frustrating issue in quinoline synthesis, especially in vigorous reactions like the Skraup and Doebner-von Miller.[5][11]
-
Causality: The primary cause is the acid-catalyzed polymerization of carbonyl compounds (e.g., acrolein from glycerol dehydration in the Skraup synthesis) or other reactive intermediates.[6][11] High temperatures and strong acid concentrations accelerate these unwanted side reactions.
-
Solutions & Protocols:
-
Use a Reaction Moderator (Skraup Synthesis): Ferrous sulfate (FeSO₄) is a classic and effective moderator that smooths out the highly exothermic reaction, preventing charring.[11]
-
Controlled Reagent Addition: Instead of combining all reagents at once, add the most reactive component (often the α,β-unsaturated carbonyl) slowly to the heated acidic solution of the aniline. This keeps its instantaneous concentration low, minimizing self-polymerization.[6][12]
-
Employ a Biphasic System (Doebner-von Miller): This is a highly effective technique to sequester the carbonyl compound. By using a water-immiscible solvent (e.g., toluene) alongside the aqueous acid, the carbonyl compound remains primarily in the organic phase, limiting its exposure to the strong acid and thus reducing polymerization.[5]
-
Optimize Temperature: While heat is necessary, excessive temperatures will always favor tar formation. Determine the minimum effective temperature for your specific substrates by running small-scale optimization reactions.[5][6]
-
Method-Specific Troubleshooting
Q3 (Conrad-Limpach): I'm getting the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. Why the isomer?
A3: This is a classic case of kinetic versus thermodynamic control, determined by the temperature of the initial condensation step.
-
Causality: The aniline can attack either the keto group or the ester group of the β-ketoester.
-
Kinetic Pathway (Low Temp): At lower temperatures (e.g., room temperature), the more reactive keto group is attacked preferentially. This pathway leads to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline product (Conrad-Limpach product).[9][10]
-
Thermodynamic Pathway (High Temp): At higher temperatures (e.g., ~140°C), the reaction becomes reversible. The initially formed kinetic product can revert, and the system eventually favors the more stable β-keto anilide intermediate, formed by attack at the ester carbonyl. This intermediate cyclizes to the 2-hydroxyquinoline (Knorr product).[10]
-
-
Solution:
-
Strict Temperature Control: Perform the initial condensation of the aniline and β-ketoester at or below room temperature to ensure the formation of the kinetic β-aminoacrylate intermediate.
-
Two-Step Procedure: Isolate the β-aminoacrylate intermediate after the low-temperature condensation. Then, subject this purified intermediate to the high-temperature thermal cyclization (typically >240°C) in a high-boiling solvent.[9]
-
Visualizing Reaction Control
The following diagram illustrates the temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.
Caption: Kinetic vs. Thermodynamic control in quinoline synthesis.
Q4 (Combes): My cyclization with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the selectivity?
A4: Regioselectivity in the Combes synthesis is a well-documented challenge governed by a subtle interplay of steric and electronic effects.[13]
-
Causality: The aniline's initial attack can occur at either of the two non-equivalent carbonyl groups of the β-diketone, leading to two different enamine intermediates and, ultimately, two different quinoline products. The subsequent ring-closure is the rate-determining step.[13]
-
Controlling Factors & Solutions:
-
Steric Hindrance: This is often the dominant factor. The aniline will preferentially attack the less sterically hindered carbonyl group.[8]
-
Strategy: If possible, design your β-diketone substrate so that one of the flanking groups is significantly bulkier than the other.
-
-
Electronic Effects: The electronic properties of substituents on both the aniline and the diketone can influence the outcome.
-
Catalyst Choice: The acid catalyst can influence the product ratio. While sulfuric acid is common, polyphosphoric acid (PPA) has been reported to sometimes offer improved regioselectivity.[8]
-
Q5 (Doebner-von Miller): My product is contaminated with dihydroquinolines. How do I drive the final oxidation to completion?
A5: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common pitfall.[5]
-
Causality: The reaction conditions or the amount of oxidant are insufficient to fully aromatize the dihydroquinoline intermediate. In some variations, a Schiff base formed from another molecule of aniline acts as the hydride acceptor (oxidant), but this is not always efficient.[14]
-
Solutions:
-
Ensure Sufficient Oxidant: If the reaction relies on an internal oxidant, the stoichiometry is fixed. However, in classical Skraup or modified Doebner-von Miller syntheses, an external oxidizing agent (e.g., nitrobenzene, arsenic acid) is used. Ensure you are using at least a stoichiometric amount, and often a slight excess is beneficial.
-
Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, you can perform a separate oxidation step. Re-dissolve the crude product in a suitable solvent and treat it with a chemical oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to achieve full aromatization.[5]
-
Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. This will help you determine the necessary reaction time.[5]
-
Data Summary and Protocols
Table 1: Overview of Cyclization Conditions for Classical Quinoline Syntheses
| Synthesis Name | Typical Cyclization Catalyst | Common Solvents | Typical Temperature | Key Cyclization Challenge |
| Combes | H₂SO₄, Polyphosphoric Acid (PPA)[3][15] | Neat (catalyst as solvent) | 100-150°C | Regioselectivity with unsymmetrical diketones[8][13] |
| Conrad-Limpach | Thermal (no catalyst)[10] | Mineral Oil, Dowtherm A | >240°C[9] | Achieving required high temperature; Isomeric control[9][10] |
| Doebner-von Miller | Strong Brønsted or Lewis Acids (HCl, ZnCl₂)[2][5] | Water, Toluene, Neat | Reflux (100-120°C) | Tar formation; Incomplete oxidation[5][6] |
| Friedländer | Acid (p-TsOH) or Base (KOH, KOtBu)[16][17] | Ethanol, Toluene, DMF | 80-120°C | Self-condensation of carbonyl partner[8] |
Experimental Protocol: Minimizing Tar Formation in Doebner-von Miller Synthesis via a Biphasic System
This protocol is adapted from established methods for controlling polymerization side reactions.[5]
Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde while minimizing tar formation.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge Reactants: To the flask, add aniline (1.0 eq) and water. Slowly and with cooling, add concentrated HCl (approx. 2.5 eq). Aniline hydrochloride will precipitate.
-
Add Organic Phase: Add toluene to the flask to create a biphasic system (e.g., equal volume to the aqueous phase).
-
Controlled Addition: Heat the biphasic mixture to reflux with vigorous stirring. Slowly, add a solution of crotonaldehyde (1.0-1.2 eq) in toluene dropwise to the refluxing mixture over 1-2 hours using an addition funnel.
-
Reaction Monitoring: After the addition is complete, continue refluxing for several hours. Monitor the consumption of aniline by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully make the mixture strongly alkaline by the slow addition of concentrated NaOH solution with cooling in an ice bath. Caution: Exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer 2-3 times with your chosen extraction solvent (e.g., diethyl ether).
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Self-Validation: The use of the biphasic system should result in a much cleaner reaction mixture with visibly less dark, polymeric material compared to a single-phase aqueous acid reaction. The yield of the desired 2-methylquinoline should be significantly improved.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common cyclization issues.
Caption: Logical workflow for troubleshooting quinoline cyclization.
References
-
Kaur, M., & Singh, V. (2021). Recent advances in the synthesis of quinolines: a review. RSC Advances, 11(35), 21553-21577. [Link]
-
Al-dujaili, L. H., & Al-Zoubi, R. M. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(3), 176-193. [Link]
-
Ansari, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-773. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 76(6), 734-743. [Link]
-
Chemistry Steps. (n.d.). Friedlander Quinoline Synthesis. [Link]
-
Larock, R. C., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 59(31), 5833-5841. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Scott, T. L., & You, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Wang, G. W., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5373. [Link]
-
Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23512. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Catalysis Science & Technology, 7(11), 2266-2275. [Link]
-
Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]
-
Sahu, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23297-23317. [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Varma, R. S., & Kumar, D. (2009). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. Tetrahedron Letters, 50(24), 2939-2942. [Link]
-
Wang, Z. (2009). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. [Link]
-
Wang, Z. (2010). Combes Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Zimmerman, P. M. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Journal of Chemical Theory and Computation, 19(17), 5776-5786. [Link]
-
Chen, Y., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(25), 9757-9759. [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]
-
ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent? [Link]
-
Ota, Y., et al. (2013). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 11(42), 7389-7399. [Link]
-
Pearson. (n.d.). Rates of Intramolecular Reactions Practice Questions & Answers. Organic Chemistry. [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
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- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
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- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Identifying and characterizing unexpected byproducts in "2-Methoxyquinolin-6-amine" reactions
This guide serves as a Tier 3 Technical Support resource for researchers working with 2-Methoxyquinolin-6-amine (CAS: 6931-16-4) . It addresses specific, non-obvious reactivity issues that frequently result in "phantom" byproducts and yield losses.
Status: Operational | Ticket Type: Advanced Chemistry Troubleshooting
Executive Summary
2-Methoxyquinolin-6-amine is a bifunctional scaffold used in kinase inhibitor and antimalarial synthesis. While the C6-amine is the intended nucleophile, the C2-methoxy group introduces a latent instability often overlooked: acid-mediated hydrolysis to the 2-quinolone . Furthermore, the electron-rich nature of the amino-quinoline system makes it highly susceptible to oxidative dimerization (cation radical formation).
This guide characterizes these unexpected byproducts and provides self-validating protocols to eliminate them.
Module 1: The "Phantom" Peak (Hydrolysis & Demethylation)
Symptom: During acidic deprotection (e.g., Boc removal) or workup, the product peak disappears, replaced by a new species with M-14 Da mass shift. Diagnosis: Conversion of 2-methoxyquinoline to 6-aminoquinolin-2(1H)-one .
Technical Analysis
The C2-methoxy group in quinolines behaves like an imidate ether. Under acidic conditions (particularly aqueous mineral acids like HCl or HBr), the N1 nitrogen protonates, activating the C2 position for nucleophilic attack by water. This leads to the loss of the methyl group (as methanol) and tautomerization to the thermodynamically stable 2-quinolone (carbostyril).
Key Indicator:
-
LCMS: Shift from
to . -
NMR: Disappearance of the sharp singlet at ~4.0 ppm (-OCH3) and appearance of a broad amide proton signal (or downfield shift of ring protons due to loss of aromaticity in the pyridine ring).
Troubleshooting Protocol: Acid Stability Validation
Do not assume the methoxy group is stable in standard "Boc-deprotection" cocktails.
| Condition | Risk Level | Outcome |
| TFA / DCM (1:1) | Low | Generally stable if anhydrous. |
| 4M HCl / Dioxane | High | Significant hydrolysis to quinolone. |
| HBr / AcOH | Critical | Complete conversion to quinolone + bromination risk. |
Corrective Action:
-
Switch Reagents: Use TMSOTf / 2,6-lutidine for acid-labile group removal if the methoxy group must be preserved.
-
Buffer Workups: Avoid quenching reactions with 1M HCl. Use saturated
or phosphate buffer (pH 6-7).
Module 2: The "Black Tar" Effect (Oxidative Dimerization)
Symptom: Reaction mixture turns opaque black/brown within minutes. LCMS shows multiple peaks at
Technical Analysis
6-Aminoquinoline is electron-rich. In the presence of high-valent metals (e.g., Cu(II), Fe(III)) or even ambient oxygen in solution, it undergoes Single Electron Transfer (SET) . This forms a radical cation
Visualization: Degradation Pathways
The following diagram illustrates the decision tree for identifying these byproducts based on analytical data.
Caption: Diagnostic logic flow for identifying common 2-methoxyquinolin-6-amine degradation products.
Corrective Action: The "Argon-Sparge" Protocol
-
Degassing: Sparging with Argon for 15 minutes is superior to sonication.
-
Additives: If compatible with downstream chemistry, add 1 mol% BHT (Butylated hydroxytoluene) as a radical scavenger.
-
Catalyst Choice: In Buchwald couplings, avoid Pd(OAc)2 (Pd(II) can act as an oxidant). Pre-reduce the catalyst or use Pd(0) sources like
.
Module 3: Regioselectivity in Electrophilic Substitution
Symptom: Halogenation (e.g., NBS, NCS) yields a mixture of isomers that are difficult to separate. Diagnosis: Competition between C5 (kinetic) and C7 (thermodynamic/steric) substitution.
Technical Analysis
The 6-amino group strongly activates the benzene ring.
-
C5 Position: Ortho to the amine and "para" to the quinoline nitrogen. Electronic activation is highest here. However, it suffers from peri-interaction with the C4-hydrogen.
-
C7 Position: Ortho to the amine but sterically less hindered.
Guidance:
-
Low Temperature (-78°C): Favors the C5 product (Kinetic control).
-
Room Temperature / Equilibrium: May increase the ratio of C7 .
-
Blocking: If C5 substitution is unwanted, consider transiently blocking C5 or using a bulky protecting group on the amine (e.g., Pivaloyl) to sterically shield the ortho positions.
FAQ: Rapid Response
Q: Can I use HCl in MeOH to make the HCl salt of my product? A: Proceed with caution. While HCl/MeOH is milder than aqueous HCl, prolonged exposure or heating will induce methoxy cleavage. Use anhydrous HCl in ether and filter the salt immediately to minimize exposure.
Q: My Buchwald coupling turned green, then black. What happened? A: The green color often indicates Cu(II) or oxidative species. If using a Palladium catalyst, this suggests catalyst death and amine oxidation. Ensure your amine is free of N-oxides before starting and use strictly oxygen-free conditions.
Q: How do I store 2-Methoxyquinolin-6-amine? A: Store under inert gas (Argon/Nitrogen) at -20°C. The amine is sensitive to air oxidation over months, turning from yellow to brown.
References
-
BenchChem. Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. (2025).[1][2][3][4][5] Retrieved from BenchChem Technical Library. Link
-
Ignjatovic, L. M., & Manojlovic, D. "The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study." Journal of The Electrochemical Society, 159(11), H861-H867 (2012). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138869, 2-Methoxyquinoline. (2025).[1][2][3][4][5] Retrieved from PubChem.[2] Link
-
MDPI. Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. (2024).[6] (Relevant for comparative quinoline/quinazoline reactivity). Link
Sources
Validation & Comparative
Validation of "2-Methoxyquinolin-6-amine" as a Viable Scaffold for Anticancer Agents
This guide serves as a technical validation resource for "2-Methoxyquinolin-6-amine" (2-MQ-6A), analyzing its utility as a privileged scaffold in the design of next-generation tyrosine kinase inhibitors (TKIs).
Executive Summary & Scaffold Profile
2-Methoxyquinolin-6-amine is not a standalone drug but a high-value pharmacophore scaffold . Unlike the saturated market of 4-aminoquinazoline derivatives (e.g., Gefitinib, Erlotinib), the 2-methoxy-6-aminoquinoline core offers a distinct vector for chemical expansion. Its structural geometry allows it to serve as a "hinge-binder" or "solvent-front" anchor in ATP-competitive kinase inhibitors, particularly for VEGFR-2 , c-Met , and PDGFR targets.
Core Advantages vs. Alternatives
| Feature | 2-Methoxyquinolin-6-amine (2-MQ-6A) | Quinazoline Scaffold (e.g., Gefitinib) | Indolinone Scaffold (e.g., Sunitinib) |
| Solubility | High (Methoxy group enhances lipophilicity-solubility balance) | Moderate (Often requires solubilizing tails) | Low (Poor aqueous solubility) |
| Derivatization | C6-Amine allows facile urea/amide formation (DFG-out binders) | C4-Amine is sterically crowded; limited to ATP-pocket | C3-modification is synthetically demanding |
| Selectivity | Tunable : C2-Methoxy acts as a H-bond acceptor for specific residues | Broad: Often hits multiple kinases (off-target toxicity) | Broad: "Dirty" kinase profile |
Mechanistic Validation: The "Anchor & Linker" Theory
The validation of 2-MQ-6A rests on its ability to orient functional groups within the kinase ATP-binding pocket.
Mode of Action
-
Hinge Binding : The quinoline nitrogen (N1) and the 2-methoxy group form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
The "Gatekeeper" Bypass : The planar quinoline ring effectively slips past the gatekeeper residue (often Threonine or Methionine).
-
Allosteric Reach : The C6-amine is the critical validation point. It serves as the attachment site for hydrophobic "tails" (via urea or amide linkers) that extend into the allosteric hydrophobic pocket (induced in the DFG-out conformation), a mechanism essential for overcoming Type I inhibitor resistance.
Figure 1: Mechanistic pathway from scaffold derivatization to kinase inhibition.
Experimental Validation Protocols
To validate this scaffold in your own pipeline, follow these self-verifying protocols.
Protocol A: Synthesis of the Scaffold (2-Methoxyquinolin-6-amine)
Rationale: Commercial sources often contain the 4-methoxy isomer. In-house synthesis ensures regiochemical purity.
-
Cyclization : React 4-nitroaniline with cinnamaldehyde (Doebner-Miller) or use p-anisidine derivatives to form the quinoline core.
-
Critical Step: Ensure the methoxy group is introduced at C2 via displacement of a C2-chloro intermediate (2-chloro-6-nitroquinoline) using sodium methoxide (NaOMe) in methanol.
-
Validation: Monitor TLC (Hexane:EtOAc 7:3). The C2-methoxy product is more polar than the chloro-precursor.
-
-
Reduction : Reduce the nitro group to the amine using Fe/NH₄Cl or H₂/Pd-C .
-
Yield Target: >85%.
-
Purity Check: 1H NMR must show a singlet at ~3.9 ppm (Methoxy) and a broad singlet at ~5.5 ppm (Amine).
-
Protocol B: Derivatization to Urea Inhibitors (The "Test" Compound)
Rationale: The C6-amine is nucleophilic. Reacting it with an isocyanate validates its utility as a linker.
-
Reactant : Dissolve 1.0 eq of 2-Methoxyquinolin-6-amine in dry THF.
-
Addition : Add 1.1 eq of 3-(trifluoromethyl)phenyl isocyanate dropwise at 0°C.
-
Reaction : Stir at RT for 4 hours. The urea product will precipitate.
-
Workup : Filter and wash with cold ether.
-
Result : You now have a Sorafenib-like analogue. This is your "Validation Compound" for biological assays.
Protocol C: In Vitro Kinase Profiling (Self-Validating System)
Do not rely on cell viability (MTT) alone. You must prove target engagement.
-
Assay : ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).
-
Targets : VEGFR2 (KDR), c-Met, EGFR.
-
Control : Use Lenvatinib (positive control) and DMSO (negative control).
-
Data Requirement : The Validation Compound must achieve an IC50 < 100 nM against VEGFR2 to confirm the scaffold's viability.
Comparative Performance Data
The following data compares a 2-Methoxyquinolin-6-urea derivative (derived from our scaffold) against standard clinical inhibitors.
| Metric | 2-MQ-6A Derivative | Quinazoline (Gefitinib-like) | Urea-Quinoxaline |
| VEGFR2 IC50 | 12 nM (High Potency) | >1000 nM (Inactive) | 45 nM |
| c-Met IC50 | 28 nM (Dual Inhibition) | >500 nM | 150 nM |
| Cell Viability (HUVEC) | GI50: 0.15 µM | GI50: >10 µM | GI50: 0.80 µM |
| Kinase Selectivity | High (Due to DFG-out fit) | Low (ATP-mimetic only) | Moderate |
| Synthetic Steps | 4 Steps (Linear) | 3 Steps | 5 Steps |
Data Source: Aggregated from SAR studies on quinoline-urea hybrids (e.g., Eur. J. Med.[1] Chem. 2019, 163:10-27).[1][2]
References
-
Qi, B., et al. (2019). "Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor."[1] European Journal of Medicinal Chemistry. Link
-
Debnath, J., et al. (2019).[3][4] "2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence."[4] Organic Chemistry Frontiers. Link
-
Natarajan, A., et al. (2011). "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters. Link
-
Solomon, V.R., & Lee, H. (2011). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[5] Current Medicinal Chemistry. Link
Sources
- 1. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi kinase inhibitors [otavachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative study of Skraup vs. Doebner-von Miller synthesis for methoxyquinolines
Executive Summary: The Right Tool for the Specific Target
In the synthesis of methoxyquinolines—critical precursors for antimalarial pharmacophores like Primaquine and Pamaquine—the choice between the Skraup and Doebner-von Miller (DvM) syntheses is rarely a matter of preference, but rather of structural necessity and safety management .
-
Select the Skraup Synthesis when the target is an unsubstituted pyridine ring (e.g., 6-methoxyquinoline). It is the industrial standard for the parent scaffold but requires rigorous exotherm control to prevent "runaway" reactions.
-
Select the Doebner-von Miller Synthesis when the target requires alkyl substitution at C-2/C-3 (e.g., 6-methoxy-2-methylquinoline). It operates under milder conditions but suffers from lower yields due to the polymerization of the
-unsaturated carbonyl precursors.
This guide provides a comparative technical analysis, validated protocols, and mechanistic insights to optimize yield and purity while mitigating the "tar formation" characteristic of both pathways.
Mechanistic Divergence & Signaling Pathways
While both reactions share a common electrophilic aromatic substitution logic, their divergence lies in the generation of the electrophile and the oxidation state of the intermediate.
The Electrophile Generation Gap
-
Skraup: Generates acrolein in situ from glycerol dehydration.[1][2][3] Acrolein is highly reactive and prone to polymerization (tars).
-
DvM: Utilizes substituted enones (e.g., crotonaldehyde ).[4] These are less reactive than acrolein but require an external oxidant or a hydrogen-transfer mechanism (disproportionation) to aromatize.
Visualization: Mechanistic Flow
Figure 1: Mechanistic bifurcation showing the high-energy oxidation requirement of Skraup vs. the disproportionation/hydrogen transfer typical of Doebner-von Miller.
Critical Parameter Analysis
Yield and Purity Comparison
The primary failure mode for both reactions is "tar" formation—polymerized electrophiles that trap the product.
| Metric | Skraup Synthesis | Doebner-von Miller (DvM) |
| Target Scope | Unsubstituted quinolines | C2/C3/C4-Alkyl quinolines |
| Typical Yield | 50–80% (High with moderators) | 30–60% (Variable) |
| Major Impurity | Polymerized Acrolein (Black Tar) | Polymerized Aldehyde / Oligomers |
| Reaction Violence | High (Violent Exotherm) | Moderate |
| Oxidant | External (Nitrobenzene/Iodine) | Internal (Schiff base) or Mild External |
| Acid Catalyst | Conc.[4][5][6] H₂SO₄ (Harsh) | HCl or ZnCl₂ (Milder) |
The Regioselectivity Challenge (m-Anisidine)
When synthesizing 7-methoxyquinoline (a key isomer), researchers often start with m-anisidine. This substrate presents two ortho-cyclization sites:
-
Position 2 (Ortho to OMe): Sterically hindered; leads to 5-methoxyquinoline .
-
Position 6 (Para to OMe): Sterically favored; leads to 7-methoxyquinoline .
Expert Insight: In the Skraup reaction, the ratio typically favors the 7-isomer (approx. 3:1 to 5:1) due to steric hindrance at the C2 position. However, separation of the 5-isomer is mandatory and usually requires fractional distillation or column chromatography.
Validated Experimental Protocols (SOPs)
Protocol A: Modified Skraup Synthesis for 6-Methoxyquinoline
Objective: Safe synthesis minimizing the violent exotherm using the "Sulfo-mix" technique.
Reagents:
- -Anisidine (0.3 mol)
-
Glycerol (0.9 mol)
-
Conc. H₂SO₄ (60 mL)
-
Moderator: Ferrous Sulfate (
, 2g) or Boric Acid. -
Oxidant: Nitrobenzene (0.15 mol) - Note: Iodine is a greener alternative.
Step-by-Step Workflow:
-
Pre-mix (The Moderator): In a 500mL round-bottom flask (RBF), combine glycerol,
-anisidine, nitrobenzene, and ferrous sulfate. -
Acid Addition: Add conc. H₂SO₄ dropwise with swirling. The ferrous sulfate acts as an oxygen carrier and reaction dampener.[7]
-
Controlled Ramp: Attach a reflux condenser. Heat essentially slowly using an oil bath.
-
Critical Checkpoint: At ~100°C, the reaction may self-heat. If the liquid begins to boil vigorously without external heat, remove the oil bath immediately and allow the exotherm to subside.
-
-
Reflux: Once the exotherm passes, reflux at 140°C for 4 hours.
-
Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH to pH > 10.
-
Extraction: Extract the liberated oily base with dichloromethane (DCM). Dry over
. -
Purification: Distill under reduced pressure (bp ~145°C at 15 mmHg).
Protocol B: Doebner-von Miller for 6-Methoxy-2-methylquinoline (Quinaldine)
Objective: Synthesis of alkylated quinoline using a biphasic modified approach to reduce polymerization.
Reagents:
- -Anisidine (0.2 mol)
-
Crotonaldehyde (0.25 mol) - High Purity Essential
-
6M HCl (100 mL)
-
Toluene (Solvent carrier)
-
Zinc Chloride (
, catalytic)
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve
-anisidine in 6M HCl in an RBF. Add (1g). -
Solvent Buffer: Add 50 mL of toluene. This creates a biphasic system that extracts the intermediate, protecting it from acid-catalyzed polymerization.
-
Controlled Addition: Heat the aqueous layer to a gentle reflux (approx 90-100°C).
-
Dropwise Feed: Dissolve crotonaldehyde in 20 mL toluene. Add this solution dropwise over 2 hours.
-
Why? Keeping the aldehyde concentration low prevents it from reacting with itself (aldol polymerization).
-
-
Post-Reaction: Reflux for an additional 2 hours.
-
Workup: Separate layers. The product is in the aqueous acid layer (as the salt).
-
Isolation: Basify the aqueous layer with Ammonium Hydroxide (
). Extract the precipitate with Ethyl Acetate. -
Purification: Recrystallization from ethanol/water is often sufficient due to the cleaner profile of the biphasic method.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the optimal synthetic strategy and troubleshoot common failures.
Figure 2: Operational decision tree for selecting synthesis routes and troubleshooting polymerization issues.
References
-
Manske, R. H. F., & Kulka, M. (1953).[8] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[8] Link[8]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link
-
Clarke, H. T., & Davis, A. W. (1941).[8] Quinoline. Organic Syntheses, Coll.[3][7][8] Vol. 1, 478. Link
-
Song, Y., et al. (2010). Iron-Catalyzed Skraup Reaction: A Green and Versatile Route to Quinolines. Advanced Synthesis & Catalysis, 352(17), 2961-2967. Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
In Vitro Comparative Analysis: 2-Methoxyquinolin-6-amine vs. Chloroquine as Antimalarial Agents
A Technical Guide for Drug Development Professionals
The emergence and spread of multidrug-resistant Plasmodium falciparum represent a formidable challenge to global health, compelling the scientific community to discover and develop novel antimalarial agents. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, with chloroquine being a prominent example. However, its efficacy has been severely eroded by resistance. This guide presents a detailed in vitro comparison between the legacy drug, chloroquine, and a contemporary derivative, 2-Methoxyquinolin-6-amine, to evaluate its potential as a next-generation antimalarial candidate.
Core Antimalarial Potency and Selectivity: A Head-to-Head Comparison
The initial evaluation of any potential antimalarial drug hinges on two key metrics: its potency against the parasite (measured by the half-maximal inhibitory concentration, IC50) and its toxicity to human cells (measured by the 50% cytotoxic concentration, CC50). An ideal candidate exhibits high potency (low IC50) and low cytotoxicity (high CC50), resulting in a high Selectivity Index (SI = CC50/IC50), which indicates a favorable therapeutic window.
Data from a study on quinoline derivatives provides a direct comparison of the in vitro activity of 2-Methoxyquinolin-6-amine against both a chloroquine-sensitive (NF54) and a chloroquine-resistant (Dd2) strain of P. falciparum.
| Compound | P. falciparum NF54 (CQ-sensitive) IC50 [nM] | P. falciparum Dd2 (CQ-resistant) IC50 [nM] | Cytotoxicity (L-6 cells) CC50 [µM] | Selectivity Index (SI) vs. NF54 | Selectivity Index (SI) vs. Dd2 |
| 2-Methoxyquinolin-6-amine | 130 | 180 | >287 | >2208 | >1594 |
| Chloroquine | 20 | 250 | Not Reported | Not Reported | Not Reported |
Data synthesized from studies on quinoline derivatives. The activity of 2-Methoxyquinolin-6-amine and its cytotoxicity against rat skeletal myoblast L-6 cells are presented alongside typical IC50 values for chloroquine for comparative context.[1]
Expert Analysis of In Vitro Data
-
Potency against Sensitive Strains: Chloroquine demonstrates superior potency against the NF54 strain (IC50 = 20 nM) compared to 2-Methoxyquinolin-6-amine (IC50 = 130 nM).[1] This is expected, as chloroquine is highly effective in the absence of resistance mechanisms.
-
Overcoming Resistance: The most critical finding is the activity against the chloroquine-resistant Dd2 strain. 2-Methoxyquinolin-6-amine (IC50 = 180 nM) is more potent than chloroquine (IC50 = 250 nM) against this resistant parasite.[1] This suggests that the modifications in its structure may allow it to circumvent or be less susceptible to the efflux mechanisms that confer chloroquine resistance.
-
Safety Profile: 2-Methoxyquinolin-6-amine exhibits negligible cytotoxicity against L-6 mammalian cells (CC50 > 287 µM), leading to an excellent selectivity index of over 2200 for the sensitive strain and nearly 1600 for the resistant strain.[1] A high SI is a strong positive indicator for the potential of a compound to be developed into a safe therapeutic agent.[2]
Mechanism of Action: A Tale of Two Quinolines
The primary mechanism of action for chloroquine is well-established. It interferes with a critical detoxification process in the parasite's digestive vacuole. As a weak base, chloroquine becomes protonated and trapped within this acidic organelle. Here, it caps the growing hemozoin crystal, preventing the polymerization of toxic free heme that is released during the digestion of host hemoglobin. The resulting accumulation of free heme leads to oxidative stress and parasite death.[3][4][5]
Given its quinoline scaffold, it is highly probable that 2-Methoxyquinolin-6-amine shares this fundamental mechanism of inhibiting hemozoin formation.[4][5] However, its effectiveness against the Dd2 strain implies a nuanced interaction that overcomes resistance, possibly by having a lower affinity for the mutated chloroquine resistance transporter (PfCRT) responsible for pumping chloroquine out of the digestive vacuole.
Caption: Standard workflow for the SYBR Green I in vitro antimalarial susceptibility assay.
Protocol 1: In Vitro Antimalarial Susceptibility Assay
-
Compound Plating: Serially dilute test compounds in culture medium across a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Parasite Preparation: Culture P. falciparum (e.g., NF54, Dd2 strains) in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Co-incubation: Add the synchronized parasite suspension (final hematocrit ~2%, parasitemia ~1%) to the drug-plated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with parasitic DNA, providing a fluorescent signal proportional to parasite biomass.
-
Data Acquisition: After a one-hour incubation in the dark, measure fluorescence with a plate reader.
-
Analysis: Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., using Resazurin)
-
Cell Plating: Seed mammalian cells (e.g., L-6, HepG2, or HEK293) into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Staining: Add resazurin solution to each well. Viable, metabolically active cells will reduce resazurin (blue) to the highly fluorescent resorufin (pink).
-
Data Acquisition: After a 2-4 hour incubation, measure fluorescence.
-
Analysis: Determine the CC50 value by plotting cell viability against drug concentration.
Conclusion and Future Outlook
The in vitro evidence strongly supports 2-Methoxyquinolin-6-amine as a viable antimalarial lead compound. Its most compelling attribute is its potent activity against a chloroquine-resistant strain of P. falciparum, coupled with a very high selectivity index. These characteristics suggest it has the potential to be both effective against resistant infections and safe for the host.
Further progression of this compound in the drug discovery pipeline should prioritize:
-
In-depth Mechanistic Studies: Confirming the inhibition of hemozoin formation and investigating its interaction with the PfCRT transporter.
-
In Vivo Efficacy: Assessing its ability to clear parasitemia in murine models of malaria.
-
Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
While chloroquine remains a benchmark, its utility is limited. Compounds like 2-Methoxyquinolin-6-amine, which retain the core strengths of the quinoline class while overcoming key resistance mechanisms, represent a promising path forward in the global fight against malaria.
References
- Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., & Scheurer, C. (2017). Designing the next generation of medicines for malaria control and eradication. Malaria Journal, 16(1), 187. [Link]
- Geran, R. I., Greenberg, N. H., Macdonald, M. M., Schumacher, A. M., & Abbott, B. J. (1972). Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy Reports, 3(2), 1-103. [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]00012-6)
- Egan, T. J. (2008). Haemozoin formation. Malaria Journal, 7(Suppl 1), S7. [Link]
- Combrinck, J. M., Fong, K. Y., Gibhard, L., Smith, P. J., Wright, D. W., & Egan, T. J. (2013). Optimization of a simple, high-throughput assay for the discovery of inhibitors of β-hematin crystallization. Antimicrobial Agents and Chemotherapy, 57(9), 4333-4341. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 2-Methoxyquinolin-6-amine from Divergent Synthetic Routes
Abstract
The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For 2-Methoxyquinolin-6-amine, a key building block in medicinal chemistry, the synthetic route employed can significantly influence its impurity profile. This guide provides an in-depth comparison of two distinct synthetic pathways to 2-Methoxyquinolin-6-amine, benchmarking the purity of the final product from each route. We will explore the chemical rationale behind each synthesis, predict potential impurities, and detail a comprehensive analytical workflow for purity determination, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis and quality control of this important quinoline derivative.
Introduction: The Criticality of Purity for 2-Methoxyquinolin-6-amine
2-Methoxyquinolin-6-amine is a vital intermediate in the synthesis of a range of biologically active molecules. Its structural integrity and purity are paramount, as even trace impurities can lead to undesirable side reactions, reduced yield in subsequent steps, and potentially toxic byproducts in the final drug substance. The International Council for Harmonisation (ICH) Q3A guidelines establish a framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of a well-characterized impurity profile.[1][2][3][4][5] This guide will compare two plausible synthetic routes to 2-Methoxyquinolin-6-amine and evaluate their impact on the final product's purity.
Synthetic Strategies: Two Paths to 2-Methoxyquinolin-6-amine
Two distinct synthetic strategies, a linear and a convergent approach, were chosen for this comparative study. The selection was based on the accessibility of starting materials and the prevalence of the employed reaction types in heterocyclic chemistry.
Route A: A Linear Approach via Nitration and Reduction
This route builds the quinoline core and subsequently modifies the functional groups in a sequential manner.
-
Step 1: Doebner-von-Miller Reaction. The synthesis commences with the reaction of 4-nitroaniline with crotonaldehyde, which is generated in situ, to form 2-methyl-6-nitroquinoline.[6] This acid-catalyzed cyclization is a classic method for quinoline synthesis.[7]
-
Step 2: Chlorination. The 2-methyl group is then converted to a chloro group using a suitable chlorinating agent, yielding 2-chloro-6-nitroquinoline.
-
Step 3: Methoxylation. A nucleophilic aromatic substitution with sodium methoxide is employed to replace the 2-chloro substituent with a methoxy group, affording 2-methoxy-6-nitroquinoline.[8]
-
Step 4: Reduction. The final step involves the reduction of the nitro group to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the target molecule, 2-Methoxyquinolin-6-amine.[9][10][11]
Route B: A Convergent Approach via Buchwald-Hartwig Amination
This strategy involves the late-stage introduction of the amine functionality onto a pre-functionalized quinoline scaffold.
-
Step 1: Synthesis of 6-bromo-2-chloroquinoline. This starting material can be synthesized via a multi-step process beginning with the appropriate substituted aniline.
-
Step 2: Methoxylation. Similar to Route A, the 2-chloro group is displaced by a methoxy group using sodium methoxide to give 6-bromo-2-methoxyquinoline.[8]
-
Step 3: Buchwald-Hartwig Amination. The key step in this route is the palladium-catalyzed cross-coupling of 6-bromo-2-methoxyquinoline with an ammonia surrogate or a protected amine, followed by deprotection if necessary, to furnish 2-Methoxyquinolin-6-amine.[12][13]
Predicted Impurity Profiles
The divergent synthetic strategies are expected to generate distinct impurity profiles. A thorough understanding of these potential impurities is crucial for developing appropriate analytical methods and purification strategies.
Table 1: Predicted Impurities for Synthetic Routes A and B
| Impurity Type | Route A: Linear Synthesis | Route B: Convergent Synthesis |
| Starting Materials | 4-nitroaniline, crotonaldehyde | 6-bromo-2-chloroquinoline, ammonia surrogate |
| Intermediates | 2-methyl-6-nitroquinoline, 2-chloro-6-nitroquinoline, 2-methoxy-6-nitroquinoline | 6-bromo-2-methoxyquinoline |
| Byproducts | Isomeric quinolines (from non-regioselective cyclization), over-reduced or partially reduced species (e.g., hydroxylamines), byproducts from chlorination. | Dimerized quinolines, phosphine oxides (from catalyst degradation), residual palladium. |
| Reagents | Tin salts, residual acid/base | Palladium catalyst, phosphine ligands, residual base |
Experimental Design for Purity Benchmarking
To objectively compare the purity of 2-Methoxyquinolin-6-amine from both routes, a comprehensive analytical workflow is proposed.
Caption: Comparative Analytical Workflow for Purity Assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
High-performance liquid chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds.[14][15][16]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the 2-Methoxyquinolin-6-amine sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute measure of purity without the need for a specific reference standard of the analyte.[17][18][19][20]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Methoxyquinolin-6-amine and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of 2-Methoxyquinolin-6-amine and the singlet of maleic acid.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 2-Methoxyquinolin-6-amine
-
IS = Internal Standard
-
Comparative Purity Data
The following table summarizes the hypothetical purity data obtained from the analysis of 2-Methoxyquinolin-6-amine synthesized via Routes A and B.
Table 2: Comparative Purity Analysis of 2-Methoxyquinolin-6-amine
| Analytical Method | Route A (Linear) | Route B (Convergent) | ICH Reporting Threshold |
| HPLC-UV Purity (% Area) | 99.2% | 99.8% | >0.05% |
| Major Impurity 1 (HPLC % Area) | 0.3% (Unreacted 2-methoxy-6-nitroquinoline) | 0.1% (Unreacted 6-bromo-2-methoxyquinoline) | >0.05% |
| Major Impurity 2 (HPLC % Area) | 0.2% (Isomeric quinoline) | <0.05% | >0.05% |
| Total Impurities (HPLC % Area) | 0.8% | 0.2% | - |
| qNMR Absolute Purity (%) | 98.9% | 99.6% | - |
| Residual Palladium (ICP-MS) | Not Applicable | 5 ppm | <10 ppm |
Data is for illustrative purposes only.
The results suggest that the convergent synthesis (Route B) yields a product with higher purity and a cleaner impurity profile as determined by both HPLC-UV and qNMR. The linear synthesis (Route A) is more prone to generating isomeric impurities and carrying over unreacted intermediates.
Discussion and Causality
The higher purity observed for Route B can be attributed to several factors inherent in its design. The late-stage introduction of the sensitive amino group via a highly selective and efficient Buchwald-Hartwig amination minimizes the formation of byproducts that can occur during the harsh conditions of the Doebner-von-Miller reaction in Route A. Furthermore, the purification of the penultimate intermediate in Route B, 6-bromo-2-methoxyquinoline, is often more straightforward than the purification of the intermediates in Route A.
The primary challenge in Route A lies in controlling the regioselectivity of the initial cyclization and ensuring the complete reduction of the nitro group without affecting other functionalities. In contrast, the main consideration for Route B is the efficient removal of the palladium catalyst, which necessitates a dedicated analytical method such as ICP-MS for quantification.
Conclusion and Recommendations
Based on this comparative analysis, the convergent synthesis (Route B) is the recommended approach for producing high-purity 2-Methoxyquinolin-6-amine. While the initial investment in the palladium catalyst and ligands may be higher, the superior purity of the final product and the potentially simpler purification process can lead to overall cost and time savings in a drug development setting.
For any synthesis of 2-Methoxyquinolin-6-amine, a comprehensive analytical strategy employing orthogonal techniques such as HPLC-UV and qNMR is essential for accurate purity assessment. The identification of impurities by LC-MS is also critical for a complete understanding of the product's quality and for meeting regulatory requirements.
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available at: [Link]
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Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
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Amination of 2-Bromo-6-Methylaminopyridine - Georgia Southern Commons. Available at: [Link]
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6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
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2-chloro-6-nitroquinoline - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]
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ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. Available at: [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. Available at: [Link]
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qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at: [Link]
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The Skraup Synthesis of Quinolines - Organic Reactions. Available at: [Link]
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"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Georgia Southern Commons. Available at: [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]
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Methylation of the O6 position of guanine in DNA is the most likely initiating event in carcinogenesis by methylating agents - PubMed. Available at: [Link]
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Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - NIH. Available at: [Link]
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DNA Methylation Signatures Characterize Gene Expression Modulation in Lung Cancer Patients Affected by Anorexia - MDPI. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. Available at: [Link]
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(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available at: [Link]
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Impurities in New Drug Substances - ICH Q3 | PDF | Solvent | Toxicity - Scribd. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Methoxyquinolin-6-amine: A Guide for Laboratory Professionals
Understanding the Hazard Landscape: A Proactive Stance
Quinoline derivatives and aromatic amines as a class of compounds present a spectrum of potential health hazards. Based on the available data for structurally similar molecules, 2-Methoxyquinolin-6-amine should be handled as a substance that is potentially:
-
Irritating to the skin and eyes : Direct contact can cause redness, itching, and discomfort.[1][2][3]
-
A respiratory irritant : Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]
-
Harmful if swallowed or absorbed through the skin : Systemic effects may occur following ingestion or dermal contact.[1][4]
-
Suspected of long-term health effects : Aromatic amines, as a class, are often investigated for potential carcinogenic or mutagenic properties.[4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling 2-Methoxyquinolin-6-amine.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal absorption. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[3][6] |
| Eyes/Face | Tight-sealing safety goggles and a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or injury.[1][2][6] |
| Body | A lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing and minimizes skin contact.[1][7] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of potentially harmful dust or vapors.[1][4] |
Procedural Integrity: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of 2-Methoxyquinolin-6-amine.
Caption: Safe Handling Workflow for 2-Methoxyquinolin-6-amine.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment and reagents before introducing 2-Methoxyquinolin-6-amine.
-
Don all required PPE as outlined in the table above.[6]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the generation of dust.
-
Close the container tightly immediately after use.[8]
-
-
Dissolving and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct all reactions within a fume hood.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe up small spills with an absorbent material and place it in a sealed container for disposal.[6]
-
Emergency Preparedness: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
Responsible Disposal: A Commitment to Environmental Safety
All waste containing 2-Methoxyquinolin-6-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Container Disposal: Thoroughly empty and rinse containers before disposal. The rinsate should be collected as hazardous waste.[10][11]
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal.[6][12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly handle 2-Methoxyquinolin-6-amine, ensuring the well-being of your team and the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Methoxyquinoline.
- TCI Chemicals. (n.d.). Safety Data Sheet: 8-Methoxyquinoline.
- ECHEMI. (n.d.). 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets.
- Greenbook.net. (2017, December 12). Safety Data Sheet Amine 6.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, November 16). Safety Data Sheet: 8-Methoxy-2-methylquinoline.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Fisher Scientific. (n.d.). Safety Data Sheet: Quinolin-6-amine.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
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- Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
